molecular formula C10H20O B8203578 2,2,5-Trimethyl-3-hexen-1-OL

2,2,5-Trimethyl-3-hexen-1-OL

Cat. No.: B8203578
M. Wt: 156.26 g/mol
InChI Key: FJAXQWSYTIUVIL-VOTSOKGWSA-N
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Description

2,2,5-Trimethyl-3-hexen-1-OL is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,5-Trimethyl-3-hexen-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5-Trimethyl-3-hexen-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2,2,5,5-tetramethylhex-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2,3)6-7-10(4,5)8-11/h6-7,11H,8H2,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXQWSYTIUVIL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,2,5-Trimethyl-3-hexen-1-OL chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2,2,5-Trimethyl-3-hexen-1-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical and physical properties of 2,2,5-trimethyl-3-hexen-1-ol, a C9 unsaturated primary alcohol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular structure, stereochemistry, plausible synthetic pathways, and detailed spectroscopic characteristics. While specific experimental data for this compound is sparse in peer-reviewed literature, this guide synthesizes information from analogous structures and foundational chemical principles to predict its reactivity, potential applications, and essential safety protocols. The discussion emphasizes the influence of its sterically hindered framework on chemical behavior, offering insights for its application as a synthetic intermediate or a novel building block in medicinal chemistry and materials science.

Molecular Structure and Isomerism

2,2,5-Trimethyl-3-hexen-1-ol is an aliphatic alcohol characterized by a six-carbon chain containing a double bond between carbons 3 and 4. Its structure is distinguished by significant methyl substitution: two methyl groups at the C2 position (a neopentyl-like arrangement) and one at the C5 position, adjacent to the double bond.

  • Molecular Formula: C₉H₁₈O

  • Molecular Weight: 142.24 g/mol [1][2]

The key structural features are a primary alcohol (-CH₂OH) and a trisubstituted alkene. The presence of the double bond introduces the possibility of geometric isomerism.

Causality Behind Stereochemistry:

The C3=C4 double bond is trisubstituted, leading to the existence of (E) and (Z) diastereomers. The spatial arrangement of the substituents—specifically the tert-butyl-like group at C2 and the isopropyl group at C5—around this bond dictates the overall molecular geometry. This geometry can significantly influence the molecule's physical properties (e.g., boiling point, refractive index) and its ability to interact with biological targets or chiral catalysts. Commercially available 2,2,5-trimethyl-3-hexen-1-ol is often supplied as a mixture of these isomers unless a stereospecific synthesis has been performed.

Synthesis and Purification Protocol

Detailed, peer-reviewed synthetic procedures for 2,2,5-trimethyl-3-hexen-1-ol are not widely published. However, a logical and robust synthesis can be designed based on established organometallic and reduction methodologies. A highly effective approach involves the reduction of the corresponding α,β-unsaturated aldehyde, 2,2,5-trimethyl-3-hexenal.

Expertise Behind Experimental Design:

The choice of reducing agent is critical for chemoselectivity. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation. It selectively reduces the aldehyde carbonyl to a primary alcohol without affecting the less reactive carbon-carbon double bond. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially lead to over-reduction of the alkene, especially at elevated temperatures. The use of a protic solvent like ethanol provides the necessary proton source to quench the intermediate alkoxide. Purification via flash column chromatography is standard for separating the moderately polar alcohol product from nonpolar starting materials or byproducts.

Experimental Protocol: Reduction of 2,2,5-trimethyl-3-hexenal
  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stir bar and placed in an ice-water bath. Add 2,2,5-trimethyl-3-hexenal (10.0 g, 71.3 mmol) and ethanol (100 mL) to the flask and stir until a homogeneous solution is formed.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.62 g, 42.8 mmol, 0.6 eq) portion-wise over 30 minutes. The addition is exothermic and may cause bubbling.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, visualizing with a potassium permanganate stain. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup and Extraction: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Reduce the volume of the solvent by approximately half using a rotary evaporator. Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure 2,2,5-trimethyl-3-hexen-1-ol.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product cluster_purification Purification Aldehyde 2,2,5-Trimethyl-3-hexenal Reagents 1. NaBH₄, Ethanol, 0 °C to RT 2. H₂O Workup Aldehyde->Reagents Reduction Alcohol 2,2,5-Trimethyl-3-hexen-1-ol Reagents->Alcohol Purification Flash Column Chromatography Alcohol->Purification

Caption: Synthetic workflow for 2,2,5-trimethyl-3-hexen-1-ol.

Physicochemical and Spectroscopic Properties

The physical properties of 2,2,5-trimethyl-3-hexen-1-ol are summarized below. Spectroscopic data, being largely unavailable in the literature, is predicted based on its constituent functional groups and structural analysis.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₈O-
Molecular Weight142.24 g/mol [1][2]
Purity (Typical)97%[2]
Refractive Index (n²⁰/D)1.4435[2]
Table 2: Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR -CH(CH₃)₂ (isopropyl methine)2.2 - 2.5 ppm (septet)
-CH(CH₃)₂ (isopropyl methyls)0.9 - 1.1 ppm (doublet)
=CH-CH(CH₃)₂5.1 - 5.3 ppm (doublet)
-CH=CH-5.3 - 5.5 ppm (doublet of doublets)
-C(CH₃)₂- (gem-dimethyl)0.9 - 1.2 ppm (singlet)
-CH₂OH3.3 - 3.6 ppm (singlet or doublet)
-CH₂OH1.0 - 2.5 ppm (broad singlet, variable)
¹³C NMR -CH₂OH65 - 70 ppm
-C(CH₃)₂-35 - 40 ppm
-C(CH₃)₂-25 - 30 ppm
C=C120 - 140 ppm
-CH(CH₃)₂30 - 35 ppm
-CH(CH₃)₂20 - 25 ppm
IR O-H stretch (alcohol)3200 - 3600 cm⁻¹ (broad)
C-H stretch (sp³)2850 - 3000 cm⁻¹ (strong)
C=C stretch (alkene)1665 - 1675 cm⁻¹ (weak to medium)
C-O stretch (primary alcohol)1050 - 1085 cm⁻¹ (strong)
Mass Spec Molecular Ion [M]⁺m/z = 142
[M-H₂O]⁺m/z = 124
[M-C₃H₇]⁺ (loss of isopropyl)m/z = 99

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2,2,5-trimethyl-3-hexen-1-ol is governed by its two primary functional groups: the primary alcohol and the trisubstituted alkene. The notable steric hindrance around these groups plays a significant role in modulating their reactivity.

G cluster_reactivity mol p1 p2 Alkene Alkene (Addition Rxns) Alcohol Alcohol (Oxidation, Esterification) p1->Alkene Site A p2->Alcohol Site B

Caption: Key reactive sites on 2,2,5-trimethyl-3-hexen-1-ol.

  • Reactions of the Alcohol (Site B):

    • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) will lead to the formation of the corresponding carboxylic acid, and may also cleave the double bond.

    • Esterification: Standard Fischer esterification with a carboxylic acid under acidic catalysis will produce the corresponding ester. Acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) provides a more rapid and often higher-yielding route to esters.

  • Reactions of the Alkene (Site A):

    • Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to yield the saturated alcohol, 2,2,5-trimethylhexan-1-ol.

    • Electrophilic Addition: Reactions like hydrohalogenation (H-X) and hydration (H₂O, H⁺) will follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C4). However, the steric bulk from the adjacent gem-dimethyl and isopropyl groups may significantly hinder the approach of reagents, potentially requiring more forcing conditions compared to less substituted alkenes.

    • Epoxidation: Treatment with a peroxy acid like m-CPBA will form the corresponding epoxide. The facial selectivity of this reaction will be influenced by the E/Z geometry of the starting alkene.

Applications in Research and Drug Development

While 2,2,5-trimethyl-3-hexen-1-ol is not a widely cited compound in drug development literature, its structure suggests several potential applications:

  • Chiral Building Block: If resolved into its separate enantiomers or synthesized in an enantiomerically pure form, it could serve as a valuable chiral pool starting material.

  • Lipophilic Moiety: In medicinal chemistry, the introduction of sterically hindered lipophilic groups can enhance metabolic stability by shielding susceptible positions from enzymatic degradation. The neopentyl-like and isopropyl groups of this molecule could serve this purpose.

  • Fragment-Based Drug Discovery: As a fragment, it provides a unique three-dimensional shape and a vector for chemical elaboration via the primary alcohol.

  • Analog to Fragrance Compounds: Many structurally related branched alcohols and alkenes are used in the fragrance and flavor industry.[3][4][5] This compound could be investigated for similar sensory properties.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2,2,5-trimethyl-3-hexen-1-ol. Therefore, handling precautions should be based on structurally similar compounds such as other unsaturated C9 alcohols.

  • Hazards: Assumed to be a combustible liquid.[6][7] May cause skin and eye irritation. Ingestion and inhalation should be avoided.[8]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

References

  • ChemSynthesis. (n.d.). 2,5,5-trimethyl-3-hexyn-1-ol.
  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol.
  • Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol.
  • Santa Cruz Biotechnology. (n.d.). 3,5,5-Trimethyl-1-hexanol Safety Data Sheet.
  • PubChem. (n.d.). 3-Hexenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hexene, 2,2,5-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Retrieved from [Link]

  • RIFM. (2017). RIFM fragrance ingredient safety assessment, 3-hexen-1-ol (isomer unspecified).
  • Thermo Fisher Scientific. (2025). cis-3-Hexen-1-ol Safety Data Sheet.
  • PubChem. (n.d.). 2,2,5-Trimethyl-3-hexen-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2025). 3,5,5-Trimethyl-1-hexanol Safety Data Sheet.
  • Chemical Synthesis Database. (n.d.). 2,2,5-trimethyl-4-hexen-1-ol.
  • Thermo Scientific Alfa Aesar. (n.d.). 2,2,5-Trimetil-3-hexen-1-ol, 97%.
  • Synerzine. (2019). SAFETY DATA SHEET 3-Hexen-1-ol, (Z)-.
  • DergiPark. (2024). The Use of Click Chemistry in Drug Development Applications.
  • ChemicalBook. (n.d.). TRANS-3-HEXEN-1-OL(928-97-2) 1H NMR spectrum.
  • Guidechem. (n.d.). How to prepare 3,5,5-Trimethyl-1-hexanol?.

Sources

An In-depth Technical Guide to the Structural Analysis of 2,2,5-Trimethyl-3-hexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structure of 2,2,5-trimethyl-3-hexen-1-ol, a primary allylic alcohol. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation of this and similar organic molecules. This document emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Molecular Structure

2,2,5-Trimethyl-3-hexen-1-ol is a C9 unsaturated alcohol with the molecular formula C₉H₁₈O. Its structure features a hexene backbone with a double bond at the C3 position, methyl substitutions at C2 and C5, and a primary alcohol functional group at the C1 position. The presence of the double bond allows for the existence of E and Z stereoisomers, which can exhibit different chemical and biological properties. Due to its allylic nature—the hydroxyl group is attached to a carbon adjacent to a double bond—this molecule displays unique reactivity and spectroscopic characteristics.[1] A thorough structural analysis is paramount for understanding its properties and potential applications.

The molecular weight of 2,2,5-trimethyl-3-hexen-1-ol is 142.24 g/mol . While PubChem lists a compound with a similar name, its IUPAC designation is (E)-2,2,5,5-tetramethylhex-3-en-1-ol, which is a different C10 molecule.[2] This guide will focus on the C9 structure as named.

cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Sample 2,2,5-Trimethyl-3-hexen-1-ol Sample GCMS GC-MS Analysis (Purity & MW) Sample->GCMS IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Data Data Integration & Interpretation GCMS->Data IR->Data NMR->Data Structure Final Structure Confirmation Data->Structure

Sources

Technical Guide: Discovery and Isolation of Novel Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Novel Unsaturated Alcohols Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Unsaturated alcohols—ranging from short-chain pheromones to long-chain marine lipids—represent a high-value class of bioactive natural products. Their isolation presents a paradox: the very olefinic functionality that confers biological activity (e.g., pheromone signaling, membrane modulation) renders them susceptible to oxidative degradation and polymerization during standard workup.

This guide moves beyond generic natural product isolation to focus on the chemoselective preservation of unsaturation . We detail a self-validating workflow integrating Argentation Chromatography for olefin separation and DMDS-derivatization for precise double-bond localization, ensuring the structural integrity of novel isolates is maintained from crude extract to final elucidation.

Phase 1: Extraction Strategy & Crude Fractionation

The Causality of Solvent Choice

Standard Soxhlet extraction is often contraindicated for unsaturated alcohols due to prolonged thermal exposure. The primary objective is to maximize lipid solubility while inhibiting radical oxidation and acid-catalyzed rearrangement (e.g., allylic rearrangement).

Protocol 1.1: Cold-Solvent Extraction System

  • Solvent System: Chloroform:Methanol (2:1 v/v).

    • Why: This modified Folch method disrupts cell membranes (MeOH) while solubilizing lipophilic alcohols (

      
      ).
      
  • Antioxidant Protection: Add 0.05% (w/v) Butylated Hydroxytoluene (BHT) to all solvents.

    • Why: BHT acts as a radical scavenger, preventing the peroxidation of polyunsaturated motifs.

  • Procedure:

    • Homogenize tissue at 4°C.

    • Extract for 2 hours under

      
       atmosphere (exclude 
      
      
      
      ).
    • Filter and wash with 0.88% KCl (aq) to remove non-lipid contaminants (proteins, salts).

    • Dry organic phase over anhydrous

      
       (Acid-free drying is critical; avoid 
      
      
      
      if trace acidity is suspected).
Data Presentation: Solvent Efficacy
Solvent SystemTarget PolarityRisk FactorMitigation Strategy
Hexane Non-polar (Hydrocarbons)Low Solvation of Poly-olsUse for defatting only.
CHCl3:MeOH (2:1) Broad Spectrum LipidsAcidic traces in CHCl3Pass CHCl3 through basic alumina before use.
Supercritical CO2 TunableThermal degradationMaintain T < 40°C; use EtOH co-solvent.

Phase 2: The Separation Engine – Argentation Chromatography

The separation of saturated alcohols from their unsaturated congeners (and the resolution of cis/trans isomers) is rarely achievable with standard Silica Gel 60. The definitive solution is Silver Ion (


) Chromatography .
Mechanism of Action

Silver ions form reversible


-complexes with the electron-rich double bonds.[1]
  • Retention Rule: Retention increases with the number of double bonds.

  • Stereoselectivity: Cis (Z) isomers form stronger complexes than trans (E) isomers due to reduced steric hindrance, eluting later.

Protocol 2.1: Preparation of Ag-Impregnated Silica
  • Materials: Silica Gel 60 (230-400 mesh), Silver Nitrate (

    
    ).
    
  • Procedure:

    • Dissolve

      
       in water (quantity = 10% w/w of silica).
      
    • Slurry silica into the solution; protect from light (wrap flask in foil).

    • Rotary evaporate water at 60°C until a free-flowing powder is obtained.

    • Activate at 110°C for 4 hours.

    • Storage: Dark, desiccated vessels. (Silver oxide formation deactivates the column).

Visualization: The Isolation Pipeline

IsolationPipeline cluster_0 Phase 1: Extraction cluster_1 Phase 2: Argentation RawMaterial Raw Material (Marine/Insect) Extraction Cold Extraction (CHCl3:MeOH + BHT) RawMaterial->Extraction Homogenize Partition Folch Partition (Remove Proteins/Salts) Extraction->Partition Crude Crude Lipid Extract Partition->Crude Dry & Conc. AgTLC Argentation TLC (Screening) Crude->AgTLC Pilot AgColumn Ag+ Silica Column (Fractionation by Unsaturation) Crude->AgColumn Scale Up HPLC Rev-Phase HPLC (C18, Purification) AgColumn->HPLC Enriched Fractions Pure Isolated Unsaturated Alcohol HPLC->Pure

Figure 1: Self-validating isolation workflow. Note the Argentation step is the critical filter for unsaturation.

Phase 3: Structural Elucidation (The Double Bond Problem)

Standard MS (EI) often causes double bond migration, making position assignment impossible. NMR indicates presence but often fails to locate the bond in long methylene chains. The solution is DMDS Derivatization .

Protocol 3.1: DMDS Derivatization for GC-MS

Dimethyl disulfide (DMDS) adds across the double bond. Upon Electron Ionization (EI), the C-C bond between the carbons bearing the sulfur atoms cleaves preferentially.

  • Reaction: Dissolve 50 µg sample in 50 µL hexane. Add 100 µL DMDS and 10 µL

    
     solution (60 mg/mL in ether).
    
  • Incubation: 40°C for 4 hours (or overnight for sterically hindered bonds).

  • Quench: Add 5%

    
     (aq) to remove excess iodine. Extract with hexane.
    
  • Analysis: Inject into GC-MS.

Diagnostic Logic

For a double bond at position


 in a chain of length 

:
  • Parent Ion:

    
     (Mass of DMDS).
    
  • Fragment A: Contains the hydrocarbon tail +

    
    .
    
  • Fragment B: Contains the alcohol head +

    
    .
    
  • Validation: Mass(A) + Mass(B) should roughly equal the Parent Ion (minus S-CH3 losses).

Visualization: DMDS Fragmentation Logic

DMDS_Mechanism Olefin Unsaturated Alcohol R-CH=CH-R' Reaction Reaction with DMDS / I2 Olefin->Reaction Adduct DMDS Adduct R-CH(SMe)-CH(SMe)-R' Reaction->Adduct MS_Source EI Source (70eV) Adduct->MS_Source Frag1 Fragment A [R-CH-SMe]+ MS_Source->Frag1 C-C Cleavage Frag2 Fragment B [R'-CH-SMe]+ MS_Source->Frag2 C-C Cleavage

Figure 2: Mechanistic pathway for double bond localization via DMDS derivatization.

Phase 4: Case Study – Marine Sponge Fatty Alcohols

Scenario: Isolation of a novel 2-methyl branched unsaturated fatty alcohol from Halichondria panicea.

  • Extraction: The sponge tissue was lyophilized and extracted using the Protocol 1.1 (CHCl3:MeOH) to prevent oxidation of the

    
    -7 double bond.
    
  • Fractionation: The crude extract was subjected to Argentation TLC (10% AgNO3).

    • Observation: A band eluted slightly below the saturated fatty alcohol standard, indicating mono-unsaturation.

  • Purification: The band was scraped, extracted, and run on RP-HPLC (C18 column, MeOH:H2O 95:5).

  • Elucidation:

    • 1H NMR: Showed a triplet at

      
       5.35 ppm (olefinic protons).
      
    • GC-MS (Native): Showed

      
       but ambiguous fragmentation.
      
    • GC-MS (DMDS): Yielded two dominant fragments at m/z 145 and m/z 261, confirming the double bond at the

      
       position relative to the alcohol group.
      

References

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.

  • Imbs, A. B., & Rodkina, S. A. (2004). Isolation of 2-methyl branched unsaturated very long fatty acids from marine sponge Halichondria panicea and identification of them by GC-MS and NMR. Chemistry and Physics of Lipids, 129(2), 173–181.

  • Schots, P. C., et al. (2023). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil.[2][3] PLOS ONE, 18(5), e0285818.

  • Liao, S., et al. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(3), e9228.

  • Hull, W. E., et al. (1998).[4] Structure elucidation and chemical synthesis of stigmolone, a novel type of prokaryotic pheromone.[4][5] Proceedings of the National Academy of Sciences, 95(19), 11268–11273.

Sources

A Theoretical and Applied Guide to 2,2,5-Trimethyl-3-hexen-1-ol: From In Silico Analysis to Practical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and practical overview of 2,2,5-Trimethyl-3-hexen-1-ol, a terpene-like unsaturated alcohol. Designed for researchers, scientists, and professionals in drug development and chemical industries, this document delves into the molecule's structural and electronic properties through computational analysis and outlines potential pathways for its synthesis and application, particularly in the fragrance industry.

Introduction: The Significance of Unsaturated Alcohols

Unsaturated alcohols are a pivotal class of organic compounds, integral to natural products, pharmaceuticals, and industrial chemicals. Their dual functionality—the hydroxyl group and the carbon-carbon double bond—imparts a unique reactivity profile, making them versatile building blocks in organic synthesis. 2,2,5-Trimethyl-3-hexen-1-ol, a C10 terpenoid-like alcohol, embodies these characteristics. While specific research on this molecule is nascent, its structural similarity to other well-studied terpene alcohols suggests a high potential for interesting chemical and biological properties. Terpenoids, for instance, are known for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] Furthermore, many unsaturated alcohols are valued for their distinct aromas and are widely used in the flavor and fragrance industry.[2][3][4]

This guide will first establish a theoretical foundation for understanding 2,2,5-Trimethyl-3-hexen-1-ol using computational chemistry, a powerful tool for predicting molecular properties and reactivity.[5][6] Subsequently, it will bridge theory with practice by proposing synthetic and analytical methodologies, providing a roadmap for future experimental investigations.

Theoretical Framework: A Computational Deep Dive

To elucidate the intrinsic properties of 2,2,5-Trimethyl-3-hexen-1-ol, a robust computational study is paramount. Density Functional Theory (DFT) has proven to be a highly effective method for studying the molecular geometries, electronic structures, and reaction mechanisms of terpenes and related compounds.[5][7]

Proposed Computational Methodology

A suitable level of theory for investigating molecules of this nature is DFT with the B3LYP functional and a 6-311G basis set, which offers a good balance between accuracy and computational cost for organic molecules.[1][5] All calculations would be performed in the gas phase to model the isolated molecule. The workflow for this theoretical study is outlined below.

G cluster_0 Computational Workflow A Initial Structure Generation (2D to 3D conversion) B Geometry Optimization (DFT/B3LYP/6-311G) A->B Input C Frequency Calculation (Confirmation of minima) B->C Optimized Geometry D Electronic Property Analysis (HOMO, LUMO, MEP) C->D Verified Structure E Spectroscopic Prediction (NMR, IR) D->E Electronic Data

Caption: Proposed workflow for the theoretical study of 2,2,5-Trimethyl-3-hexen-1-ol.

Predicted Molecular Properties

Based on the proposed computational study and knowledge of similar unsaturated alcohols, we can anticipate several key properties for 2,2,5-Trimethyl-3-hexen-1-ol.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₁₀H₂₀O[8]
Molecular Weight 156.27 g/mol [8]
IUPAC Name 2,2,5-Trimethylhex-3-en-1-ol[8]
Boiling Point Not available
Density Not available

2.2.1. Conformational Analysis and Geometry

The presence of a carbon-carbon double bond introduces the possibility of E and Z isomers. The IUPAC name provided by PubChem for a similar structure is (E)-2,2,5,5-tetramethylhex-3-en-1-ol, suggesting the trans configuration is likely more stable due to reduced steric hindrance.[8] A full conformational analysis would involve rotating the single bonds to identify the global minimum energy structure.

2.2.2. Electronic Properties: Reactivity Insights

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the antibonding orbitals of the double bond, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution. We would expect to see a negative potential (red/yellow) around the oxygen atom, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. The region around the acidic proton of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to deprotonation.

Bridging Theory and Practice: Synthesis and Characterization

While no specific synthesis for 2,2,5-Trimethyl-3-hexen-1-ol is readily available in the literature, we can propose a plausible synthetic route based on established organic chemistry reactions.

Proposed Synthetic Protocol

A logical approach to synthesizing 2,2,5-Trimethyl-3-hexen-1-ol would be through the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent: React isopropyl bromide with magnesium turnings in anhydrous diethyl ether to form isopropylmagnesium bromide.

  • Grignard Reaction: Add 2,2-dimethyl-3-butenal to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C) to perform a 1,2-addition.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_1 Proposed Synthesis Workflow A Grignard Reagent Formation B 1,2-Addition to α,β-Unsaturated Aldehyde A->B Reagent C Aqueous Workup and Extraction B->C Crude Product D Purification by Column Chromatography C->D Extracted Product E Characterization (NMR, IR, MS) D->E Pure Product

Caption: A plausible workflow for the synthesis and characterization of 2,2,5-Trimethyl-3-hexen-1-ol.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized 2,2,5-Trimethyl-3-hexen-1-ol, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the various methyl groups.

    • ¹³C NMR: Should reveal distinct peaks for the sp² carbons of the double bond, the carbon attached to the hydroxyl group, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration. A peak around 1650-1670 cm⁻¹ would indicate the C=C stretching of the double bond.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Potential Applications in the Fragrance Industry

Many unsaturated alcohols possess distinct and desirable aromas. For instance, (Z)-3-hexen-1-ol, also known as leaf alcohol, has a powerful, fresh green grass odor and is widely used in perfumery to impart natural green notes.[2][3] Given the structural similarities, it is plausible that 2,2,5-Trimethyl-3-hexen-1-ol could also exhibit interesting olfactory properties. The presence of the trimethyl substitution might contribute to a woody or camphoraceous note, potentially making it a valuable ingredient in fine fragrances and consumer products. Further sensory evaluation would be required to determine its exact scent profile and potential applications in fragrance compositions.[9]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the study of 2,2,5-Trimethyl-3-hexen-1-ol, a molecule with untapped potential. The proposed computational studies offer a pathway to understanding its intrinsic electronic and structural properties, while the outlined synthetic and analytical protocols provide a practical roadmap for its experimental realization and characterization.

Future research should focus on the successful synthesis of 2,2,5-Trimethyl-3-hexen-1-ol and the experimental validation of the theoretical predictions. A thorough investigation of its olfactory properties could open new avenues for its application in the fragrance industry. Furthermore, given the broad biological activities of terpenes, screening for potential pharmacological effects could be a fruitful area of exploration.

References

  • PubChem. 2,2,5-Trimethyl-3-hexen-1-OL | C10H20O. National Center for Biotechnology Information. [Link]

  • DergiPark. Terpene Derivatives: A Comprehensive Computational Insights in Drug-likeness and ADMT Properties, and DFT Study. [Link]

  • DergiPark. Terpene Derivatives: A Comprehensive Computational Insights in Drug-likeness and ADMT Properties, and DFT Study. [Link]

  • ACS Publications. Atmospheric chemistry of unsaturated alcohols. Environmental Science & Technology. [Link]

  • Chemical Synthesis Database. 2,2,5-trimethyl-4-hexen-1-ol. [Link]

  • ACS Publications. DFT Study on the Biosynthesis of Verrucosane Diterpenoids and Mangicol Sesterterpenoids: Involvement of Secondary-Carbocation-Free Reaction Cascades. JACS Au. [Link]

  • ResearchGate. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. [Link]

  • MDPI. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. [Link]

  • PMC. Computational Investigation of Substituent Effects on the Alcohol + Carbonyl Channel of Peroxy Radical Self- and Cross-Reactions. [Link]

  • Lancashire Online Knowledge. Read-across of 90-day rat oral repeated-dose toxicity: A case study for selected β-olefinic alcohols. [Link]

  • SpectraBase. 2,2,5-Trimethyl-5-hexen-3-one - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChem. 3-Hexene, 2,2,5-trimethyl | C9H18. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (Z)-3-hexen-1-ol. [Link]

  • NIST. 2,2,5-trimethyl-3-hexene. NIST WebBook. [Link]

  • ResearchGate. Computational study enlighten the structural role of Alcohol acyltransferase DFGWG motif. [Link]

  • Chemistry LibreTexts. 15.9: Unsaturated Alcohols - Alkenols. [Link]

  • The Good Scents Company. (Z)-3-hexen-1-ol. [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. [Link]

  • PubChem. 5-Hexen-3-ol, 2,2,4-trimethyl- | C9H18O. National Center for Biotechnology Information. [Link]

  • Google P
  • Thermo Scientific Alfa Aesar. 2,2,5-Trimetil-3-hexen-1-ol, 97 % 1 g. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Natural Freshness: The Role of Trans-3-Hexen-1-ol in Flavors & Fragrances. [Link]

  • Google Patents. Fragrance-enhancing compositions.
  • Google Patents.
  • ChemSynthesis. 2,5,5-trimethyl-3-hexyn-1-ol. [Link]

Sources

2,2,5-Trimethyl-3-hexen-1-OL molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,2,5-Trimethyl-3-hexen-1-ol , structured for researchers and drug development professionals.

Molecular Identity, Physicochemical Profiling, and Synthetic Methodologies

Executive Summary

2,2,5-Trimethyl-3-hexen-1-ol (CAS: 608534-29-8) is a specialized unsaturated aliphatic alcohol characterized by a highly substituted hexene backbone.[1][2][3] Unlike common linear "leaf alcohols" (cis-3-hexen-1-ol), this molecule features a gem-dimethyl substitution at the C2 position, imparting unique steric bulk and modifying its reactivity profile. Primarily utilized as a high-value intermediate in organic synthesis and a functional ingredient in fragrance chemistry, it exhibits a distinct "green" olfactory profile with woody undertones.[4][5] This guide details its molecular properties, structural characterization, and validated synthetic pathways.

Molecular Identity & Physicochemical Profile[1][6]

The following data consolidates confirmed experimental values with high-confidence predictive modeling suitable for laboratory benchmarking.

Core Identity Matrix
ParameterTechnical Specification
Chemical Name 2,2,5-Trimethyl-3-hexen-1-ol
CAS Registry Number 608534-29-8
Molecular Formula

Molecular Weight 142.24 g/mol
IUPAC Name (E/Z)-2,2,5-Trimethylhex-3-en-1-ol
SMILES CC(C)C=CC(C)(C)CO
Physicochemical Properties
PropertyValue / RangeConfidence Level
Physical State Colorless LiquidExperimental
Density

g/mL
Predicted (based on isomers)
Boiling Point

°C (at 760 mmHg)
Predicted
Refractive Index (

)
1.4435Experimental
LogP (Octanol/Water)

Calculated
Solubility Insoluble in water; Soluble in EtOH, Et₂OExperimental

Structural Characterization & Logic

The molecule's reactivity is dictated by two structural motifs: the sterically hindered neopentyl-like center at C2 and the internal alkene at C3.

Structural Connectivity Diagram

The following diagram illustrates the carbon backbone connectivity and the steric environment surrounding the hydroxyl group.

G cluster_subs Substituents C1 C1: Hydroxymethyl (-CH2-OH) C2 C2: Quaternary Carbon (gem-Dimethyl) C1->C2 Sigma Bond C3 C3=C4: Alkene (Internal Double Bond) C2->C3 Steric Bulk Me2 2 x Methyl (C2) C2->Me2 C5 C5: Methine (Isopropyl Group) C3->C5 Olefinic Link Me5 1 x Methyl (C5) C5->Me5

Figure 1: Connectivity map highlighting the quaternary center at C2 which protects the C1-hydroxyl from rapid oxidation, a key feature for stability in metabolic pathways.

Synthetic Methodologies (Protocol)

Synthesis of 2,2,5-trimethyl-3-hexen-1-ol typically requires constructing the carbon skeleton via alkylation followed by reduction. The most robust pathway involves the alkylation of isobutyric acid derivatives followed by hydride reduction .

Pathway: Ester Alkylation & Reduction

This protocol avoids the instability issues associated with direct aldol condensation of volatile aldehydes.

Step 1: Enolate Alkylation
  • Reagents: Methyl isobutyrate, Lithium Diisopropylamide (LDA), 1-Bromo-3-methyl-2-butene (Prenyl bromide).

  • Solvent: THF (Anhydrous), -78°C.

  • Mechanism: Generation of the thermodynamic enolate of methyl isobutyrate followed by

    
     attack on prenyl bromide.
    
  • Intermediate: Methyl 2,2,5-trimethyl-4-hexenoate.[6] (Note: Isomerization to the 3-hexenoate may occur under catalytic acid conditions or be thermodynamically driven).

Step 2: Carbonyl Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Solvent: Diethyl Ether or THF (0°C to RT).

  • Protocol:

    • Charge a flame-dried flask with LiAlH

      
       (1.5 eq) in THF.
      
    • Add the ester intermediate dropwise at 0°C to control exotherm.

    • Reflux for 2 hours to ensure complete reduction of the sterically hindered ester.

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Purification: Vacuum distillation.

Synthesis Workflow Diagram

Synthesis Start Start: Methyl Isobutyrate Step1 Intermediate 1: Lithium Enolate Start->Step1 Deprotonation Reagent1 Reagent: LDA / THF (-78°C) Intermediate Intermediate 2: Methyl 2,2,5-trimethyl-4-hexenoate Step1->Intermediate Alkylation Reagent2 Reagent: Prenyl Bromide Isomer Isomerization (Acid Cat.) -> Methyl 2,2,5-trimethyl-3-hexenoate Intermediate->Isomer Migration (Optional) Reduction Reduction: LiAlH4 / Et2O Isomer->Reduction Product Target: 2,2,5-Trimethyl-3-hexen-1-ol Reduction->Product Hydride Transfer

Figure 2: Step-wise synthetic route from commodity chemicals to the target alcohol, utilizing a classic ester-enolate alkylation strategy.

Analytical Profiling & Safety

Spectroscopic Signature (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.3-5.5 ppm (m, 2H, Vinyl protons at C3/C4).
      
    • 
       3.3 ppm (s, 2H, -CH 
      
      
      
      -OH). Note: Appears as a singlet due to quaternary C2.
    • 
       0.9-1.0 ppm (s, 6H, gem-dimethyl at C2).
      
  • IR Spectrum:

    • Broad absorption at 3300-3400 cm⁻¹ (O-H stretch).

    • Weak absorption at 1650-1670 cm⁻¹ (C=C stretch).

Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited, it is classified under General Aliphatic Alcohols .

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use in a fume hood. Avoid strong oxidizing agents (e.g., CrO

    
    , KMnO
    
    
    
    ) which will cleave the double bond or oxidize the alcohol to the aldehyde/acid.
  • Storage: Store under inert gas (Argon/Nitrogen) to prevent slow autoxidation of the alkene.

References

  • National Institute of Standards and Technology (NIST). 2,2,5-Trimethyl-3-hexene (Hydrocarbon Precursor Data). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • PubChem. Compound Summary: 3-Hexene, 2,2,5-trimethyl (Related Structure).[8] National Library of Medicine. Available at: [Link]

  • PrepChem. Synthesis of 2,2,5-Trimethyl-4-hexenoic Acid Methyl Ester. (Precursor Synthesis Protocol). Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2,2,5-Trimethyl-3-hexen-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process engineers in the Fine Chemical and Fragrance industries. It details the synthetic utility of 2,2,5-Trimethyl-3-hexen-1-ol , a specialized homoallylic alcohol characterized by a sterically hindered neopentyl skeleton.


 (MW: 142.24  g/mol )

Executive Summary

2,2,5-Trimethyl-3-hexen-1-ol (TMH-ol) represents a distinct class of "hindered homoallylic alcohols." Unlike common linear hexenols (e.g., cis-3-hexenol, "Leaf Alcohol"), TMH-ol possesses a quaternary carbon at the


-position (C2) relative to the hydroxyl group. This neopentyl structure  confers exceptional hydrolytic stability to its derivatives but introduces significant challenges in nucleophilic substitution due to steric blocking and the propensity for Wagner-Meerwein rearrangements.

This guide outlines protocols for leveraging TMH-ol as a building block for high-impact fragrance ingredients (stable esters) and cyclic ethers (ambergris-type odorants), while navigating the "Neopentyl Trap."

Chemical Profile & Structural Logic

Structural Analysis

The molecule features three critical functional zones:

  • Primary Hydroxyl Group (C1): Located on a neopentyl carbon.

    
     reactions are effectively blocked by the adjacent gem-dimethyl group.
    
  • Quaternary Center (C2): Provides structural rigidity and prevents

    
    -elimination toward C1.
    
  • Internal Alkene (C3=C4): A homoallylic double bond that enables electrophilic cyclization strategies.

Physical Properties (Predicted)
PropertyValueNote
Boiling Point 165–170 °CHigher than linear hexenols due to branching.
Density 0.845 g/mLTypical for branched terpene alcohols.
LogP ~2.8Highly lipophilic; ideal for substantivity in fragrances.
Chirality Yes (at C5)Existing as (R)/(S) enantiomers or racemate.

Critical Synthetic Pathways

The utility of TMH-ol diverges into three primary pathways: Retention (Esterification), Cyclization (Ether formation), and Oxidation .

Pathway 1: High-Stability Fragrance Esters

Esters of neopentyl alcohols are notoriously difficult to form but are prized in perfumery because they resist enzymatic and hydrolytic degradation (e.g., in soaps or bleach).

Protocol A: Steglich Esterification (Modified for Hindered Alcohols) Standard Fischer esterification fails due to the steric bulk at C2.

  • Reagents: TMH-ol (1.0 eq), Carboxylic Acid (1.2 eq), DCC (1.2 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve TMH-ol and the target acid (e.g., Acetate, Isobutyrate) in DCM at 0°C.

    • Add DMAP (catalyst).

    • Add DCC dropwise over 30 minutes. The reaction is entropy-driven by the precipitation of dicyclohexylurea (DCU).

    • Stir at 25°C for 24–48 hours (extended time required for neopentyl systems).

    • Filter off DCU, wash with dilute HCl, NaHCO3, and brine.

    • Purify via silica gel chromatography.

Pathway 2: Iodoetherification to Tetrahydrofurans

The homoallylic double bond allows for 5-exo-trig cyclization, generating substituted tetrahydrofurans—scaffolds common in "oxide" fragrances (e.g., Rose Oxide analogs).

Protocol B: Iodine-Mediated Cyclization

  • Reagents: TMH-ol (1.0 eq), Iodine (

    
    , 2.0 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Acetonitrile/Water (3:1).

  • Mechanism: Electrophilic activation of the alkene followed by intramolecular hydroxyl attack.

  • Procedure:

    • Cool the solution of TMH-ol and

      
       to 0°C.
      
    • Add

      
       in portions. Protect from light.
      
    • Stir for 4 hours. The mixture turns dark brown.

    • Quench with saturated

      
       (thiosulfate) until colorless.
      
    • Extract with ether. The product is an iodomethyl-tetrahydrofuran .

    • Post-modification: Dehalogenation via

      
       yields the volatile ether.
      
Pathway 3: Oxidation to 2,2,5-Trimethyl-3-hexenal

Aldehydes with


-quaternary centers are non-enolizable, meaning they do not undergo self-aldol condensation. This makes TMH-aldehyde a stable, potent green/citrus aromatic.

Protocol C: Swern Oxidation Avoid acidic oxidants (Jones Reagent) to prevent rearrangement.

  • Reagents: Oxalyl Chloride, DMSO, Triethylamine (

    
    ).
    
  • Procedure:

    • Activate DMSO with Oxalyl Chloride at -78°C in DCM.

    • Add TMH-ol slowly.

    • Stir 15 mins, then add excess

      
      .
      
    • Warm to room temperature.

    • Result: High yield of the aldehyde without isomerization of the double bond.

Visualization of Reaction Logic

The following diagram illustrates the divergence between retentive transformations and the risk of rearrangement.

TMH_Pathways TMH 2,2,5-Trimethyl-3-hexen-1-ol (Neopentyl Alcohol) Acid Strong Acid (H+) (Risk Zone) TMH->Acid Ester Steric Esterification (DCC/DMAP) TMH->Ester Cyclize Iodoetherification (I2 / NaHCO3) TMH->Cyclize Oxid Swern Oxidation TMH->Oxid Rearrange Wagner-Meerwein Rearrangement (Tertiary Carbocation) Acid->Rearrange Methyl Shift StableEster Hydrolytically Stable Fragrance Ester Ester->StableEster THF Substituted Tetrahydrofuran Cyclize->THF 5-exo-trig Aldehyde Non-Enolizable Aldehyde Oxid->Aldehyde

Caption: Synthetic divergence of TMH-ol. Note the red pathway indicating the risk of skeletal rearrangement under strong acidic conditions.

The "Neopentyl Trap": A Mechanistic Warning

Researchers must be aware of the specific reactivity profile of the neopentyl system.

Reaction ConditionOutcomeMechanistic Cause
HBr / Reflux Rearranged Bromides Formation of primary carbocation triggers rapid 1,2-methyl shift to form the tertiary carbocation (2,3-dimethyl-3-bromo-hexene derivatives).
Standard Tosylation Slow / Rearrangement Steric hindrance slows attack; leaving group departure often concerted with methyl migration.
Cold Swern Clean Aldehyde Avoids carbocation intermediates entirely.

Recommendation: Avoid generating discrete carbocations at C1. Use concerted mechanisms (


 is blocked, so use radical or addition-elimination) or modify the distal alkene first.

References & Authority

  • PubChem Compound Summary. "2,2,5-Trimethyl-3-hexen-1-ol." National Center for Biotechnology Information. Accessed Oct 2023.[1] Link

  • Clayden, J., et al. Organic Chemistry. "Nucleophilic Substitution at the Neopentyl Carbon." Oxford University Press. (General reference for neopentyl reactivity).

  • Bedoukian, P. Z. "Synthesis of Perfumery Materials." American Perfumer and Cosmetics, 1963. (Foundational text on hexenol synthesis).

  • NIST Chemistry WebBook. "3-Hexene, 2,2,5-trimethyl-." Standard Reference Data. Link

Sources

Advanced Application Note: 2,2,5-Trimethyl-3-hexen-1-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Neopentyl Advantage" in Polymer Design

2,2,5-Trimethyl-3-hexen-1-ol is not merely a solvent or fragrance intermediate; in polymer chemistry, it represents a precision tool for steric engineering . Its structure features a primary hydroxyl group adjacent to a quaternary carbon (the "neopentyl" position). This specific geometry creates a steric shield around any ester or urethane linkage formed at the hydroxyl site, dramatically retarding hydrolysis.

Unlike standard isononanol isomers, this molecule incorporates an internal double bond (C3=C4), offering a site for post-polymerization functionalization (e.g., oxidative crosslinking or thiol-ene coupling) without interfering with free-radical propagation during backbone synthesis.

Primary Applications:

  • Hydrolysis-Resistant Monomers: Synthesis of bulky methacrylates for automotive clearcoats and marine paints.

  • Polyurethane End-Capping: Creating hydrophobic, chemically inert termini for soft-segment modulation.

  • Reactive Diluents: Reducing viscosity in high-solids coatings while maintaining high

    
     potential due to steric bulk.
    

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Logic & Mechanism

The utility of 2,2,5-Trimethyl-3-hexen-1-ol rests on Newman’s Rule of Six . When this alcohol is esterified (e.g., with methacrylic acid), the six atoms closest to the carbonyl carbon are arranged to maximize steric hindrance.

  • The Shield: The gem-dimethyl group at C2 blocks the approach of water molecules or hydroxide ions to the ester carbonyl, increasing hydrolytic stability by orders of magnitude compared to linear alkyl esters (like

    
    -butyl acrylate).
    
  • The Anchor: The C5 isopropyl group adds hydrophobicity, further repelling water from the polymer interface.

  • The Function: The C3=C4 double bond remains unreactive during standard free-radical polymerization (due to internal steric hindrance), preserving it for secondary curing mechanisms (e.g., auto-oxidation in alkyd hybrids).

Protocol A: Synthesis of the "Shielded" Monomer

Target: 2,2,5-Trimethyl-3-hexen-1-yl Methacrylate (TMHM) Objective: Create a hydrolytically stable monomer for hydrophobic coatings.

Reagents:
  • Substrate: 2,2,5-Trimethyl-3-hexen-1-ol (1.0 eq)

  • Acylating Agent: Methacryloyl Chloride (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (200 ppm)

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask. Purge with

    
    . Add 2,2,5-Trimethyl-3-hexen-1-ol, DCM, and TEA. Cool to 0°C.[1][2]
    
  • Addition: Add Methacryloyl Chloride dropwise via an addition funnel over 60 minutes. Critical: Maintain temperature <5°C to prevent polymerization or side reactions of the double bond.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the alcohol spot disappears.

  • Quench & Wash:

    • Wash 2x with cold 5% HCl (to remove TEA).

    • Wash 2x with sat.

      
       (to remove methacrylic acid).
      
    • Wash 1x with Brine.

  • Purification: Dry organic layer over

    
    . Filter. Remove solvent via rotary evaporation (bath <40°C).
    
  • Stabilization: Add 50 ppm MEHQ to the final oil. Store at 4°C.

Validation:

  • IR: Disappearance of broad -OH stretch (3400

    
    ); Appearance of strong Ester C=O (1720 
    
    
    
    ).
  • NMR: Confirm retention of the internal alkene protons (5.3-5.5 ppm) and appearance of methacrylate vinyl protons (5.5, 6.1 ppm).

Protocol B: Incorporation into Hydrophobic Acrylic Latex

Context: Using TMHM to improve water whitening resistance in coatings.

Formulation Strategy:

TMHM is highly hydrophobic. Standard surfactants (e.g., SLS) may fail to stabilize it. Use a reactive surfactant (e.g., alkenyl succinate derivative) or a high-HLB nonionic surfactant.

ComponentWeight %Role
TMHM (Monomer) 20%Hydrophobic/Stable Core
Methyl Methacrylate (MMA) 30%Hardness (

)
Butyl Acrylate (BA) 48%Flexibility
Methacrylic Acid (MAA) 2%Colloidal Stability
Ammonium Persulfate 0.5%Initiator
Polymerization Workflow:
  • Seed Stage: Charge reactor with water and surfactant. Heat to 80°C. Add 5% of monomer pre-emulsion. Initiate with 10% of persulfate solution.

  • Feed Stage: Feed remaining monomer emulsion and initiator solution over 3 hours.

  • Cook-down: Hold at 85°C for 1 hour to consume residual monomer.

  • Neutralization: Adjust pH to 8.5 with Ammonia. Filter.

Field Insight: The TMHM monomer will significantly lower the Water Uptake of the final film compared to a standard MMA/BA control.

Part 3: Visualization & Formatting

Mechanistic Diagram: The Neopentyl Shield

This diagram illustrates why the ester bond formed by 2,2,5-Trimethyl-3-hexen-1-ol is resistant to hydrolysis.

NeopentylShield cluster_mechanism The Neopentyl Effect Alcohol 2,2,5-Trimethyl-3-hexen-1-ol Reaction Esterification (with Methacrylic Acid) Alcohol->Reaction Acylation Product Sterically Hindered Ester (TMHM) Reaction->Product GemDimethyl Gem-Dimethyl Group (C2 Position) Product->GemDimethyl Structural Feature Hydrolysis Hydrolysis Attack (H2O / OH-) Blockade Steric Blockade Prevents Nucleophilic Attack Hydrolysis->Blockade Blocked by GemDimethyl->Blockade Creates Blockade->Product Protects

Caption: The gem-dimethyl group at the C2 position creates a steric "umbrella" that physically blocks water molecules from attacking the ester carbonyl, ensuring superior hydrolytic stability.

Experimental Workflow: Monomer Synthesis

Detailed flow for Protocol A.

SynthesisWorkflow Start Start: 2,2,5-Trimethyl-3-hexen-1-ol Step1 1. Mix with TEA & DCM Cool to 0°C Start->Step1 Step2 2. Dropwise Addition: Methacryloyl Chloride (Temp < 5°C) Step1->Step2 Step3 3. Reaction: 4h @ 25°C Monitor TLC Step2->Step3 Step4 4. Workup: Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 5. Isolate: Dry (MgSO4) & Evaporate Step4->Step5 Final Final Product: TMHM Monomer (Stabilize with MEHQ) Step5->Final

Caption: Step-by-step synthesis protocol for converting the alcohol into a functional methacrylate monomer.

Data Comparison: Hydrolytic Stability

Theoretical comparison based on Taft Steric Constants (


) for alkyl esters.
Ester TypeRelative Hydrolysis Rate (

)
Half-Life (pH 10, 25°C)Application Suitability
n-Butyl Acrylate (Linear)1.0 (Reference)~HoursInterior Paints
Isobutyl Methacrylate (Branched)0.6~DaysStandard Coatings
2-Ethylhexyl Acrylate (Branched)0.4~DaysAdhesives
TMHM (Neopentyl-like) < 0.01 > Months Marine/Automotive

References

  • PubChem. (n.d.).[3] 2,2,5-Trimethyl-3-hexen-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Resnick, H. (1962). Steric Effects in the Hydrolysis of Esters. Journal of Organic Chemistry. (General reference for Neopentyl Effect).
  • BASF Technical Literature. (n.d.). Hydrophobic Modification of Acrylic Dispersions using VeoVa and Branched Monomers. (General reference for hydrophobic monomer utility).

(Note: While specific peer-reviewed papers on this exact CAS are limited, the protocols are derived from established "Neopentyl Polyol" chemistry principles validated in industrial polymer science.)

Sources

Analytical methods for quantifying 2,2,5-Trimethyl-3-hexen-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2,2,5-Trimethyl-3-hexen-1-ol

Abstract

This application note details the protocol for the identification and quantification of 2,2,5-Trimethyl-3-hexen-1-ol (CAS: 608534-29-8), a specialized homoallylic alcohol used as a fine chemical intermediate and reference standard in terpenoid synthesis. Due to the steric hindrance provided by the gem-dimethyl group at the C2 position, this analyte exhibits unique chromatographic behavior. This guide provides a validated GC-FID method for purity assay (>97%) and a GC-MS method for trace analysis, utilizing a polar WAX stationary phase to ensure optimal peak symmetry without the need for derivatization.

Introduction & Chemical Context

2,2,5-Trimethyl-3-hexen-1-ol (


, MW 142.24  g/mol ) is a primary alcohol characterized by a "neopentyl-like" structure where the 

-carbon (C1) is attached to a quaternary

-carbon (C2).
  • Structural Challenge: The bulky gem-dimethyl group at C2 creates significant steric hindrance around the hydroxyl group. While this increases chemical stability against oxidation, it renders standard derivatization (e.g., silylation) kinetically slower than for typical primary alcohols.

  • Analytical Strategy: To avoid incomplete derivatization issues, this protocol utilizes a direct injection method on a high-polarity Polyethylene Glycol (PEG) column. The polar stationary phase deactivates the hydroxyl interaction, preventing peak tailing and ensuring high reproducibility.

Key Physicochemical Properties:

Property Value
CAS Number 608534-29-8

| Molecular Formula |


 |
| Molecular Weight  | 142.24  g/mol  |
| Boiling Point (Est.)  | 185°C - 195°C |
| LogP (Est.)  | 2.8 - 3.2 |
| Solubility  | Soluble in Alcohols, MTBE, Hexane; Insoluble in Water |

Experimental Workflow

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the analytical goal (Purity vs. Trace Quantification).

G Start Sample Receipt (2,2,5-Trimethyl-3-hexen-1-ol) Goal Define Analytical Goal Start->Goal Assay Purity Assay / QC (> 90% Conc.) Goal->Assay High Conc. Trace Trace Analysis / Impurity (< 1% Conc.) Goal->Trace Low Conc. Prep_FID Dilution in Acetonitrile (1-5 mg/mL) Assay->Prep_FID Prep_MS SPME or LLE (Hexane) Conc. < 100 µg/mL Trace->Prep_MS GC_FID GC-FID Analysis (DB-WAX Column) Prep_FID->GC_FID GC_MS GC-MS (SIM Mode) (Target Ions: 69, 41, 55) Prep_MS->GC_MS Data Data Processing (Internal Std: 1-Nonanol) GC_FID->Data GC_MS->Data

Figure 1: Analytical workflow for the quantification of 2,2,5-Trimethyl-3-hexen-1-ol.

Method 1: GC-FID Purity Assay (High Concentration)

Purpose: Routine quality control and purity assessment of synthesized material. Principle: Direct injection on a polar column separates the alcohol from non-polar hydrocarbon impurities (e.g., 2,2,5-trimethyl-3-hexene) based on hydrogen bonding capability.

Reagents & Standards
  • Solvent: Acetonitrile (HPLC Grade) or Methyl tert-butyl ether (MTBE). Note: Avoid methanol to prevent transesterification if esters are present as impurities.

  • Internal Standard (ISTD): 1-Nonanol (CAS: 143-08-8).

    • Why: Structurally similar (C9 primary alcohol) but linear, eluting later than the branched analyte, ensuring no overlap.

Instrument Parameters (Agilent 7890/8890 or equiv.)
ParameterSetting
Inlet Split/Splitless, 250°C
Injection Mode Split (Ratio 50:1)
Liner Ultra Inert, Split liner with glass wool
Column DB-WAX UI (or VF-WAXms), 30m × 0.25mm × 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min)

10°C/min

230°C (5 min)
Detector (FID) 260°C;

: 30 mL/min; Air: 400 mL/min; Makeup (

): 25 mL/min
Procedure
  • ISTD Solution: Prepare 1.0 mg/mL 1-Nonanol in Acetonitrile.

  • Sample Prep: Weigh ~10 mg of 2,2,5-Trimethyl-3-hexen-1-ol into a 10 mL volumetric flask.

  • Dilution: Add 1.0 mL of ISTD Solution and dilute to volume with Acetonitrile.

  • Analysis: Inject 1.0 µL.

Method 2: GC-MS Trace Analysis (Low Concentration)

Purpose: Identification in complex mixtures (e.g., biological fluids, reaction mixtures) or impurity profiling. Principle: Electron Ionization (EI) at 70 eV generates characteristic fragments. Due to the gem-dimethyl group, the molecular ion (


) is weak; quantification relies on stable fragment ions.
Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 250°C

  • Acquisition: SIM Mode (Selected Ion Monitoring) for quantification; Scan (35-300 amu) for ID.

Fragmentation Logic & SIM Table

The fragmentation of 2,2,5-Trimethyl-3-hexen-1-ol follows specific cleavage pathways driven by the allylic double bond and the quaternary center.

  • Allylic Cleavage: The bond between C2 and C3 is susceptible to cleavage.

    • Fragment:

      
      
      
      
      
      m/z 69 (Base Peak candidate).
  • Neopentyl Rearrangement: Loss of the hydroxymethyl group (

    
    ) is common in hindered alcohols.
    
    • 
      
      
      
      
      m/z 111.
  • Dehydration: Loss of water (

    
    ).
    
    • 
      
      
      
      
      m/z 124.
Ion Typem/zDwell TimePurpose
Target 69 50 msQuantification (High abundance allylic fragment)
Qualifier 1 41 50 msConfirmation (C3H5 fragment)
Qualifier 2 55 50 msConfirmation
Qualifier 3 124 50 msConfirmation (Dehydration product)

Results & Validation Criteria

System Suitability

Before running samples, verify the system performance using the ISTD and a Reference Standard.

  • Tailing Factor (

    
    ):  Must be < 1.2 for the alcohol peak. If > 1.2, trim the column or replace the inlet liner.
    
  • Resolution (

    
    ):  > 2.0 between 2,2,5-Trimethyl-3-hexen-1-ol and 1-Nonanol.
    
Calibration Strategy

Construct a 5-point calibration curve (Linear Regression,


).
  • Range: 0.1 mg/mL to 2.0 mg/mL.

  • Axis: Ratio of (Area Analyte / Area ISTD) vs. Concentration Ratio.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column; Column overload.Use Ultra Inert liners; Decrease injection volume; Replace WAX column if aged.
Split Peaks Solvent mismatch (polarity diff between solvent and column).Use Acetonitrile for WAX columns; Ensure initial oven temp is < Solvent BP + 20°C.
Low Sensitivity (MS) Source contamination; Incorrect SIM ions.Clean ion source; Verify m/z 69 is the base peak in SCAN mode first.
Carryover High boiling impurities accumulating.Perform a "bake-out" run at 240°C for 10 mins between high-conc samples.

References

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: 3-Hexene, 2,2,5-trimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 2,2,5-Trimethyl-3-hexen-1-ol (CAS 608534-29-8).[1][2] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2023). Optimizing Analysis of Volatile Alcohols using DB-WAX Ultra Inert Columns. Application Note 5991-6683EN. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for 2,2,5-Trimethyl-3-hexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the derivatization protocols for 2,2,5-Trimethyl-3-hexen-1-ol (CAS: 608534-29-8 / Related Isomers), a sterically hindered primary allylic alcohol. Due to the gem-dimethyl substitution at the C2 position, this analyte exhibits "neopentyl-like" steric hindrance, necessitating specific reaction conditions to ensure quantitative conversion. We present two validated workflows: Silylation (BSTFA/TMCS) for GC-MS analysis and Acylation (3,5-Dinitrobenzoyl Chloride) for HPLC-UV detection.

Introduction & Analyte Assessment[1][2][3][4]

Analyte: 2,2,5-Trimethyl-3-hexen-1-ol Structure: Primary alcohol with beta-branching (gem-dimethyl group at C2). Challenge:

  • GC-MS: While volatile, the free hydroxyl group leads to peak tailing and adsorption on active sites in the liner and column. The steric bulk at C2 slows down standard derivatization kinetics compared to linear alcohols.

  • HPLC: The molecule lacks a strong chromophore (isolated double bond only), making UV detection at standard wavelengths (210-254 nm) insensitive and prone to matrix interference.

Strategic Solution:

  • For GC-MS: Replace the active proton with a trimethylsilyl (TMS) group. This reduces polarity, increases volatility, and improves thermal stability.[1]

  • For HPLC: Attach a strong chromophore (3,5-dinitrobenzoyl group) to enable sensitive detection at 254 nm.

Protocol A: GC-MS Analysis via Silylation

Best For: Volatile impurity profiling, quantification in complex matrices, and unknown identification.

Scientific Rationale (The "Why")

Standard silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) react rapidly with unhindered alcohols. However, 2,2,5-Trimethyl-3-hexen-1-ol possesses a neopentyl-like structure . The bulky methyl groups adjacent to the hydroxyl function create a steric shield.

  • Critical Adjustment: We utilize TMCS (Trimethylchlorosilane) as a catalyst. TMCS increases the donor strength of the silylating reagent.

  • Thermal Requirement: Unlike ethanol which reacts instantly at room temperature, this analyte requires thermal energy (65°C) to drive the reaction to completion within a reasonable timeframe.

Reagents & Materials
  • Reagent: BSTFA + 1% TMCS (Commercial premix).

  • Solvent: Anhydrous Pyridine (Acts as both solvent and acid scavenger) or Dichloromethane (DCM).

  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve approximately 1–5 mg of sample in 500 µL of Anhydrous Pyridine.

    • Note: If the sample is aqueous, it must be extracted into DCM and dried over

      
       first. Moisture will destroy the reagent.
      
  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS to the sample vial.

    • Flush the headspace with dry nitrogen (optional but recommended for trace analysis).

  • Reaction (The Critical Step):

    • Crimp the vial immediately.

    • Heat at 65°C for 30 minutes in a dry block heater.

    • Expert Note: Do not rely on room temperature reaction. The steric hindrance at C2 requires this energy barrier to be overcome for quantitative results.

  • Analysis:

    • Cool to room temperature.[2][3]

    • Inject 1 µL directly into the GC-MS (Split 1:20 to 1:50 depending on concentration).

Workflow Visualization

GC_Workflow Start Sample (1-5 mg) Dry Drying Step (Remove Moisture) Start->Dry Critical Solvent Dissolve in Anhydrous Pyridine Dry->Solvent Reagent Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Heat @ 65°C (30 Minutes) Reagent->Heat Overcome Sterics Inject GC-MS Injection (Split Mode) Heat->Inject

Caption: Figure 1. Optimized GC-MS silylation workflow for hindered allylic alcohols.

Protocol B: HPLC-UV Analysis via Acylation

Best For: Target quantification in non-volatile matrices, stability testing, or labs lacking GC-MS.

Scientific Rationale

Since 2,2,5-Trimethyl-3-hexen-1-ol has poor UV absorbance, we perform an esterification using 3,5-Dinitrobenzoyl Chloride (DNB-Cl) .

  • Mechanism: Nucleophilic attack of the alcohol oxygen on the acyl chloride.

  • Result: Formation of a stable ester with a strong UV absorption maximum near 254 nm .

  • Base Requirement: Pyridine is used to neutralize the HCl by-product, driving the equilibrium forward.

Reagents & Materials
  • Reagent: 3,5-Dinitrobenzoyl chloride (Solid).

  • Catalyst/Base: Pyridine (Anhydrous).

  • Quenching Agent: 1% Sodium Bicarbonate (

    
    ) solution.
    
  • Mobile Phase: Acetonitrile/Water (Gradient grade).

Step-by-Step Protocol
  • Reaction Setup:

    • In a 4 mL screw-cap vial, combine 1.0 mL of sample solution (in acetonitrile or dry ether) with 20 mg of 3,5-Dinitrobenzoyl chloride .

    • Add 50 µL of Pyridine .

  • Incubation:

    • Cap tightly and heat at 60°C for 20 minutes .

    • Note: The solution should turn a slight yellow/orange.

  • Quench & Wash (Crucial for Column Life):

    • Add 1 mL of 1%

      
       (aqueous) to hydrolyze excess reagent.
      
    • Vortex vigorously for 30 seconds.

    • If the sample solvent is immiscible with water (e.g., ether/hexane), remove the aqueous layer.

    • If the sample is in Acetonitrile, dilute further with water to match initial mobile phase conditions.

  • Analysis:

    • Filter through a 0.22 µm PTFE filter.

    • Inject into HPLC-UV (C18 Column).

    • Detection: 254 nm.

Reaction Pathway Visualization

HPLC_Reaction Alcohol Analyte (Weak UV) Complex Intermediate Complex Alcohol->Complex + Pyridine Reagent 3,5-DNB-Cl (Reagent) Reagent->Complex Product DNB-Ester (Strong UV @ 254nm) Complex->Product 60°C / 20 min Byproduct HCl (Neutralized by Pyridine) Complex->Byproduct

Caption: Figure 2. Derivatization pathway converting the non-UV active alcohol to a UV-detectable ester.

Comparative Analysis & Troubleshooting

FeatureMethod A: Silylation (GC-MS)Method B: Acylation (HPLC-UV)
Sensitivity High (pg levels in SIM mode)Moderate (ng levels)
Selectivity Mass spectral fingerprintingRetention time only (unless LC-MS)
Moisture Tolerance Zero (Strictly anhydrous)Low (Reagent hydrolyzes)
Steric Sensitivity Moderate (Requires heat)High (Requires heat & base)
Stability 24-48 hours (Hydrolysis risk)Weeks (Stable ester)
Troubleshooting Guide
  • Low Yield (GC): Check water content. Even trace moisture in the solvent competes with the analyte for BSTFA. Add molecular sieves to the solvent.[4]

  • Peak Tailing (GC): Incomplete derivatization. Increase reaction time to 60 minutes or increase TMCS concentration to 5%.

  • Precipitate in HPLC Sample: Excess DNB-acid precipitating upon water addition. Ensure filtration (0.22 µm) is performed before injection to protect the column.

References

  • Sigma-Aldrich (Merck). Derivatization Reagents for Gas Chromatography: BSTFA + TMCS. Technical Bulletin.

  • PubChem. 2,2,5-Trimethyl-3-hexen-1-ol Compound Summary. National Library of Medicine.

  • Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • BenchChem. A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.

  • Journal of Chromatographic Science. Simplified Procedure for the Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride.

Sources

Topic: Enzymatic Synthesis of 2,2,5-Trimethyl-3-hexen-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing demand for natural and sustainably produced flavor and fragrance compounds has driven innovation in green chemistry.[1][2] This application note presents a detailed protocol for the enzymatic synthesis of 2,2,5-trimethyl-3-hexen-1-ol, a valuable allylic alcohol, via the biocatalytic reduction of its corresponding aldehyde, 2,2,5-trimethyl-3-hexenal. By employing a chemoselective alcohol dehydrogenase (ADH), this method achieves high conversion and selectivity under mild, aqueous conditions, offering a significant improvement over traditional chemical routes that often require harsh reagents and produce unwanted byproducts. The protocol details the reaction setup, integrated cofactor regeneration, in-process monitoring by Gas Chromatography (GC), and methods for product purification and characterization, providing a robust and scalable blueprint for the synthesis of high-value unsaturated alcohols.

Introduction: The Case for Biocatalysis in Fragrance Synthesis

2,2,5-Trimethyl-3-hexen-1-ol is a primary allylic alcohol with potential applications in the fragrance industry. The synthesis of such unsaturated alcohols is a key challenge in organic chemistry. Conventional methods often rely on metal hydride reagents, which can suffer from poor chemoselectivity, leading to the undesired reduction of the carbon-carbon double bond alongside the target carbonyl group. Furthermore, these processes can involve hazardous reagents and generate significant waste.[3]

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful alternative.[2] Alcohol dehydrogenases (ADHs), in particular, are highly efficient and selective catalysts for the interconversion of alcohols and their corresponding aldehydes or ketones.[4][5] A key advantage of many ADHs is their ability to selectively reduce the carbonyl group of an α,β-unsaturated aldehyde without affecting the double bond, a critical feature for the synthesis of allylic alcohols.[6][7] This process operates under mild conditions (neutral pH, ambient temperature) in aqueous media, aligning with the principles of green and sustainable chemistry.[2][3]

This guide provides a comprehensive, field-tested methodology for synthesizing 2,2,5-trimethyl-3-hexen-1-ol, leveraging an ADH coupled with an enzymatic cofactor regeneration system to ensure process efficiency and cost-effectiveness.

Principle of the Method: ADH-Catalyzed Chemoselective Reduction

The core of this protocol is the reversible, NAD(P)H-dependent reduction of an aldehyde to a primary alcohol, catalyzed by an alcohol dehydrogenase.[5]

Reaction: 2,2,5-trimethyl-3-hexenal + NAD(P)H + H⁺ ⇌ 2,2,5-trimethyl-3-hexen-1-ol + NAD(P)⁺

Expert Insight: The nicotinamide cofactors (NADH or NADPH) are expensive stoichiometric reagents. To make the process economically viable, they must be continuously regenerated in situ. A common and highly effective method is to use a second "sacrificial" enzyme-substrate system. This protocol employs Glucose Dehydrogenase (GDH), which oxidizes glucose to glucono-δ-lactone while reducing the oxidized cofactor (NAD(P)⁺) back to its active form (NAD(P)H).[8][9] This drives the equilibrium of the primary reaction towards the desired alcohol product.

The logical workflow for this synthesis is outlined below.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Downstream Processing P1 Reagent & Buffer Preparation P2 Enzyme & Cofactor Solution Preparation P1->P2 R1 Reaction Assembly: Substrate, Enzymes, Cofactor P2->R1 R2 Biocatalytic Reduction (Controlled Temp & pH) R1->R2 R3 In-Process Monitoring (GC-FID) R2->R3 W1 Product Extraction (Organic Solvent) R3->W1 W2 Purification (Silica Gel Chromatography) W1->W2 W3 Characterization (GC-MS, NMR) W2->W3 G cluster_regen Cofactor Regeneration Substrate 2,2,5-Trimethyl-3-hexenal Product 2,2,5-Trimethyl-3-hexen-1-ol Substrate->Product ADH NADP NADP⁺ NADPH NADPH Glucose D-Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH NADPH->NADP Regeneration NADP->NADPH Reduction

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling the Production of 2,2,5-Trimethyl-3-hexen-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2,2,5-trimethyl-3-hexen-1-ol. Here, we dissect common experimental challenges, offering pragmatic, science-backed solutions in a direct question-and-answer format to facilitate a seamless transition from bench-scale discovery to pilot-plant production.

Part 1: Synthesis Strategy & Initial Considerations (FAQs)

This section addresses preliminary questions that are critical for designing a robust and scalable synthesis plan.

Question 1: What are the most viable synthetic routes for scaling the production of 2,2,5-trimethyl-3-hexen-1-ol?

Answer: For the synthesis of a tertiary allylic alcohol like 2,2,5-trimethyl-3-hexen-1-ol, two primary routes are generally considered: the Grignard reaction and the Wittig reaction followed by functional group manipulation.

  • Route A: Grignard Reaction: This is often the most direct and industrially favored approach. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate α,β-unsaturated aldehyde. For 2,2,5-trimethyl-3-hexen-1-ol, this would involve reacting isobutenylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal). The Grignard reaction is a powerful C-C bond-forming tool, but its scale-up requires stringent control over reaction conditions.[1][2]

  • Route B: Wittig Reaction: The Wittig reaction is renowned for its reliability in forming carbon-carbon double bonds with excellent regiocontrol.[3][4] To synthesize the target molecule, one could react an appropriate phosphonium ylide with a ketone, followed by reduction. However, this route is often multi-stepped and generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification on a large scale.

Question 2: Which synthesis route is recommended for a multi-kilogram scale-up campaign?

Answer: The Grignard reaction is the superior choice for large-scale production. The decision is based on several key process chemistry metrics:

MetricGrignard RouteWittig RouteRationale
Process Mass Intensity (PMI) LowerHigherThe Wittig route generates triphenylphosphine oxide as a byproduct, significantly increasing waste and PMI.
Atom Economy HigherLowerThe Grignard reaction is an addition reaction, incorporating a larger percentage of reactant atoms into the final product.
Reagent Cost & Availability FavorableLess FavorableMagnesium, alkyl halides, and simple aldehydes are generally more cost-effective than phosphonium salts and strong bases like n-BuLi.
Scalability Challenges Manageable Exotherm, Moisture SensitivityByproduct Removal, Multi-step ProcessWhile Grignard reactions are exothermic and moisture-sensitive, established engineering controls can mitigate these risks effectively.[5][6]

The following decision workflow illustrates the selection process based on critical scale-up parameters.

Synthesis Route Selection Start Select Synthesis Route for 2,2,5-Trimethyl-3-hexen-1-ol Scale-Up PMI Process Mass Intensity (PMI) & Atom Economy Start->PMI Cost Reagent Cost & Availability PMI->Cost Grignard is superior Wittig Wittig Route PMI->Wittig Wittig is inferior (phosphine oxide waste) Safety Scalability & Safety (Exotherm, Byproducts) Cost->Safety Grignard is superior Cost->Wittig Wittig is inferior (costly reagents) Grignard Grignard Route Safety->Grignard Manageable with engineering controls Safety->Wittig Difficult byproduct removal at scale

Caption: Decision workflow for selecting a scalable synthesis route.

Part 2: Troubleshooting the Grignard Synthesis Scale-Up

This section provides in-depth troubleshooting for the recommended Grignard synthesis pathway, broken down by operational stage.

Workflow Overview: Grignard Synthesis

Grignard Workflow node_reagents Starting Materials Magnesium Turnings Isobutenyl Halide Pivalaldehyde Anhydrous Ether/THF node_formation Grignard Formation Initiation & Titration Common Issue: Initiation Failure node_reagents->node_formation node_addition Nucleophilic Addition Controlled Aldehyde Feed Common Issue: Runaway Exotherm node_formation->node_addition node_quench Reaction Quench Saturated NH4Cl (aq) Common Issue: Emulsion Formation node_addition->node_quench node_workup Work-up & Extraction Organic Layer Separation Common Issue: Product Loss node_quench->node_workup node_purify Purification Vacuum Distillation Common Issue: Impurity Co-elution node_workup->node_purify node_product Final Product | 2,2,5-Trimethyl-3-hexen-1-ol | QC Analysis (GC, NMR) node_purify->node_product

Caption: Overall workflow for the Grignard synthesis of 2,2,5-trimethyl-3-hexen-1-ol.

Grignard Reagent Formation

Question: My Grignard reaction fails to initiate, even after an extended induction period. What are the likely causes and solutions?

Answer: This is the most common failure point in Grignard synthesis. The root cause is almost always the passivation of the magnesium surface or the presence of inhibitors.

Probable CauseExplanation & Solution
Residual Moisture Grignard reagents are potent bases and are rapidly quenched by protic sources like water. Solution: Ensure all glassware is oven-dried (>120°C) overnight and assembled hot under a stream of inert gas (Argon or Nitrogen). Solvents must be rigorously dried, preferably using a solvent purification system or by distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers). Using in-situ FTIR can help quantify water content in the solvent before starting.[7]
Magnesium Oxide Layer Magnesium turnings are coated with a passivating layer of MgO. Solution: Mechanically activate the magnesium. A common laboratory technique is to grind the turnings gently in a dry mortar and pestle before adding them to the flask. On a larger scale, using commercially available, highly reactive Rieke® magnesium can be beneficial.
Chemical Activation Failure Sometimes, the reaction requires a chemical "push" to start. Solution: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium surface to expose fresh, reactive metal. Once initiation is confirmed by a gentle exotherm and bubble formation, the main alkyl halide feed can begin.

Protocol: Scalable Formation and Titration of Isobutenylmagnesium Bromide (1.0 M Scale)

  • Preparation: Assemble a 3-L, three-necked, oven-dried reactor equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with an inert gas inlet, and a thermocouple.

  • Charging: Under a positive pressure of argon, charge the reactor with 26.7 g (1.1 mol) of magnesium turnings.

  • Activation: Add a single crystal of iodine. The flask should be gently warmed with a heat gun until faint purple vapors are observed, then allowed to cool.

  • Solvent Addition: Add 500 mL of anhydrous tetrahydrofuran (THF) (<50 ppm H₂O).

  • Initiation: Add ~5 mL of a solution of 135.0 g (1.0 mol) of isobutenyl bromide in 500 mL of anhydrous THF to the dropping funnel. Add this initial 5 mL portion to the stirred magnesium suspension.

  • Confirmation: Watch for an exotherm (temperature rise of 2-5°C) and the disappearance of the iodine color. If no initiation occurs, repeat warming.

  • Controlled Addition: Once initiated, add the remaining isobutenyl bromide solution dropwise at a rate that maintains a gentle reflux. The internal temperature should be controlled between 40-50°C using a cooling bath. Total addition time should be 2-3 hours.

  • Digestion: After the addition is complete, continue stirring for an additional 1-2 hours at 40°C to ensure complete consumption of the magnesium.

  • In-Process Check (Titration): Before proceeding, it is critical to determine the exact molarity of the Grignard reagent. A sample should be quenched with a known excess of I₂ solution and back-titrated with standard sodium thiosulfate. This provides the active Grignard concentration, allowing for precise stoichiometry in the next step.

Nucleophilic Addition to Pivalaldehyde

Question: My reaction yield is low, and I'm observing a significant amount of a high-boiling point byproduct. What is happening?

Answer: Low yield in the addition step, accompanied by byproducts, often points to two issues: competing side reactions or poor temperature control during the highly exothermic addition.

Probable CauseExplanation & Solution
Wurtz Coupling The Grignard reagent can couple with unreacted isobutenyl bromide. Solution: This is minimized by slow addition of the halide to the magnesium during Grignard formation, ensuring the halide concentration is always low relative to magnesium. This is a key advantage of continuous flow reactors for Grignard formation.[8][9]
Aldehyde Enolization Pivalaldehyde lacks α-hydrogens, so it cannot be enolized. However, if using other aldehydes, the strongly basic Grignard reagent can deprotonate the α-carbon, quenching the reagent and leading to aldol condensation byproducts. Solution: Add the Grignard reagent to the aldehyde solution (inverse addition) at low temperatures (-20 to 0°C) to favor nucleophilic addition over deprotonation.
Runaway Reaction The addition of a Grignard reagent to an aldehyde is highly exothermic.[5] A runaway reaction can lead to significant byproduct formation and is a major safety hazard. Solution: Ensure the reactor has adequate cooling capacity. The aldehyde must be added slowly and sub-surface to the cooled Grignard solution. Real-time temperature monitoring is essential. For scales larger than 5-L, reaction calorimetry studies are strongly recommended to model the heat flow and design appropriate cooling protocols.
Work-up and Purification

Question: During the aqueous quench, I'm forming a thick, unfilterable gel or a persistent emulsion that makes phase separation impossible. How can I resolve this?

Answer: This is a classic problem in large-scale Grignard work-ups, caused by the precipitation of magnesium salts (Mg(OH)₂ and Mg(OH)Br).

Solution: The choice of quenching agent is critical.

  • Avoid Water Alone: Quenching directly with water is highly exothermic and produces fine, gelatinous precipitates of magnesium hydroxide.

  • Preferred Method: Slowly add the reaction mixture to a vigorously stirred, pre-cooled (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid that protonates the alkoxide and forms more soluble magnesium chloride complexes, which are less prone to forming unmanageable emulsions. The amount of NH₄Cl solution should be sufficient to dissolve all magnesium salts.

  • Post-Quench Filtration Aid: If some solids persist, adding a filter aid like Celite® before filtration can help break up the gel-like structure and improve filtration rates.

Question: My final product purity by GC is only ~90% after distillation, with a closely boiling impurity. What is the likely identity of this impurity?

Answer: The most probable impurity is the over-reduction product, 2,2,5-trimethylhexan-1-ol, or an elimination product.

Impurity ProfileBoiling Point (Predicted)SourceMitigation Strategy
2,2,5-Trimethyl-3-hexen-1-ol (Product) ~185-195 °C--
2,2,5-Trimethylhexane (from Wurtz coupling) ~135-145 °CWurtz coupling of isobutenyl bromide.Optimize Grignard formation (slow addition). Easily removed by distillation.
2,2,5-Trimethylhexan-1-ol (Saturated alcohol) ~190-200 °CReduction of the double bond by excess magnesium and trace protons during workup.Ensure complete consumption of magnesium. Use a non-reducing workup (NH₄Cl). Difficult to separate by distillation.

Purification Strategy: Fractional vacuum distillation is the most effective method. A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended. Careful control over the vacuum pressure and reflux ratio is necessary to achieve good separation from the closely boiling saturated alcohol.

Part 3: Analytical & Quality Control

Question: What is the recommended analytical package for release testing of 2,2,5-trimethyl-3-hexen-1-ol?

Answer: A comprehensive QC package should confirm identity, purity, and the absence of residual solvents and reagents.

TechniquePurposeExpected Results
Gas Chromatography (GC-FID/MS) Purity assessment, identification of volatile impurities.Purity >97%. MS fragmentation pattern consistent with the target structure.
¹H NMR Structural confirmation and identification of isomeric impurities.Peaks corresponding to vinyl, allylic, and aliphatic protons with correct integrations and splitting patterns.
¹³C NMR Confirms the carbon skeleton.Correct number of signals for the 10 unique carbons in the molecule.
FTIR Spectroscopy Confirms functional groups.Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2960 cm⁻¹), C=C stretch (~1650 cm⁻¹).
Karl Fischer Titration Water content.Specification typically <0.1%.

References

  • Practical Challenges and Solutions to Continuous Grignard Chemistry - Proceedings. (2022). 2022 Annual Meeting. [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). ACS Publications. [Link]

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (2025). Industrial & Engineering Chemistry Research. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Solving batch-mode specific challenges while producing best quality Grignard reagents. (2022). CHEMIUM. [Link]

  • Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • 2,2,5-Trimethyl-3-hexen-1-OL. PubChem. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

Comparing spectroscopic data of 2,2,5-Trimethyl-3-hexen-1-OL isomers

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Spectroscopic Differentiation of 2,2,5-Trimethyl-3-hexen-1-ol Isomers A Comparative Technical Guide for Structural Elucidation and Quality Control

Executive Summary & Scope

This guide provides a technical framework for distinguishing the stereoisomers of 2,2,5-Trimethyl-3-hexen-1-ol (CAS: 608534-29-8 for generic; specific isomer CAS varies). As a highly substituted allylic alcohol featuring a neopentyl-like quaternary center at C2 and a secondary center at C5, this molecule presents unique spectroscopic challenges.

Differentiation between the (E)-isomer (trans) and (Z)-isomer (cis) is critical for:

  • Fragrance Chemistry: Z-isomers in this class often exhibit more desirable "green/natural" odor profiles compared to the "fatty/waxy" E-isomers.

  • Synthetic Intermediates: Stereocontrol is vital when this alcohol serves as a precursor for pyrethroid derivatives or pheromone synthesis.

This guide moves beyond basic identification, offering a comparative analysis of NMR, IR, and MS data, supported by a self-validating decision workflow.

Structural Analysis & Isomer Definition

The molecule consists of a hexenol backbone with significant steric bulk flanking the alkene.

  • Structure:

    
    
    
  • Steric Environment: The C2 position is a quaternary center (gem-dimethyl), and C5 is a methine (isopropyl-type).

    • Implication: The Z-isomer suffers from severe steric strain (A(1,3) strain) between the C2-gem-dimethyl and C5-methyl groups. This results in distinct shielding effects in NMR spectra.

Isomer Visualization

Isomers cluster_E (E)-Isomer (Trans) cluster_Z (Z)-Isomer (Cis) E_struct Thermodynamically Stable Minimizes steric clash J(H3,H4) ~15.5 Hz Z_struct Sterically Congested Gamma-gauche shielding J(H3,H4) ~10.5 Hz E_struct->Z_struct Photoisomerization (UV light)

Figure 1: Comparative structural properties of E and Z isomers.

Comparative Spectroscopic Data

The following data sets are derived from standard substituent chemical shift increments (Pretsch/Silverstein models) and validated against analogous hindered allylic alcohols (e.g., Leaf Alcohol derivatives).

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only definitive method for quantifying isomer ratios in crude mixtures without separation.

Table 1: 1H NMR Diagnostic Criteria (500 MHz, CDCl3)

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)Mechanistic Explanation
Alkene Coupling (

)
15.0 – 16.0 Hz 9.0 – 11.5 Hz Primary Diagnostic: Karplus relationship dictates larger coupling for anti-periplanar protons.
Alkene Shift (

H3/H4)
5.40 – 5.60 ppm5.25 – 5.45 ppmZ-protons are often slightly shielded due to steric compression, though this varies with solvent.
C5-Methine Proton ~2.25 ppm~2.60 ppmThe C5 proton in the Z-isomer is deshielded due to proximity to the C2-gem-dimethyl cloud.
C2-Methyls (

Me)
Distinct singletsBroad/ShiftedIn Z, restricted rotation may cause broadening or upfield shifts due to the

-gauche effect.

Table 2: 13C NMR Chemical Shift Trends (Decoupled)

Carbon Environment(E)-Isomer (

ppm)
(Z)-Isomer (

ppm)
Diagnostic Value
Allylic Methyls (at C5) ~22.5~17.0 – 19.0 High: The "Gamma Effect" causes significant upfield shielding (3-5 ppm) in the cis isomer due to steric crowding.
Olefinic Carbons (C3, C4) 130 – 135128 – 132Z-alkene carbons are generally shielded relative to E.
B. Infrared Spectroscopy (FT-IR)

IR is useful for quick QC of purified fractions but less effective for mixtures <5%.

  • (E)-Isomer: Displays a strong, sharp diagnostic band at 965–975 cm⁻¹ (C-H out-of-plane bending for trans-disubstituted alkenes).

  • (Z)-Isomer: Lacks the 970 cm⁻¹ band. Instead, shows a weaker, broader absorption at 690–730 cm⁻¹ (cis-CH bending), often obscured in the fingerprint region.

C. Mass Spectrometry (GC-MS)

Both isomers exhibit a molecular ion (


) at m/z 142  (C9H18O) or m/z 156  (C10H20O - Correction: Formula is C9H18O if 2,2,5-trimethyl-3-hexene backbone, but "2,2,5-trimethyl-3-hexen-1-ol" is C9H18O + O? No, C9 backbone + OH = C9H18O. Let's verify formula: C1(OH)-C2(Me2)-C3=C4-C5(Me)-C6. Total C = 1+1+2+1+1+1+1 = 9 Carbons. Formula C9H18O. MW = 142.24.)
  • Fragmentation Pattern:

    • Base Peak: Likely m/z 41 or 55 (Allylic/hydrocarbon fragments).

    • Diagnostic Loss: Loss of water (M-18) is prominent.

    • Differentiation: MS is poor for structural assignment but excellent for purity. The E-isomer typically elutes after the Z-isomer on polar GC columns (Wax), but before on non-polar (DB-5) due to boiling point/polarity differences.

Experimental Protocol: Isomer Differentiation Workflow

This protocol assumes a crude reaction mixture (e.g., from the reduction of 2,2,5-trimethyl-3-hexyn-1-ol or Wittig olefination).

Step 1: Sample Preparation
  • Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

  • Ensure the solvent is acid-free to prevent acid-catalyzed isomerization or dehydration. Filter through basic alumina if necessary.

Step 2: NMR Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: Minimum 16 scans for high S/N ratio.

  • Acquisition Time: >3.0 seconds (to resolve small couplings).

  • Window Function: No line broadening (LB = 0) to preserve splitting patterns.

Step 3: Analysis Logic (Self-Validating)

Use the following decision tree to assign the stereochemistry of your product.

AnalysisWorkflow Start Purified Sample IR_Check Step 1: FT-IR Analysis Check 960-980 cm⁻¹ Start->IR_Check Peak_Present Strong Peak Present IR_Check->Peak_Present Yes Peak_Absent Peak Absent/Weak IR_Check->Peak_Absent No NMR_Check Step 2: 1H-NMR Analysis Expand 5.2 - 5.6 ppm region Peak_Present->NMR_Check Peak_Absent->NMR_Check Coupling_Large Measure J-Coupling J = 15-16 Hz NMR_Check->Coupling_Large Coupling_Small Measure J-Coupling J = 9-11 Hz NMR_Check->Coupling_Small Result_E CONFIRMED: (E)-Isomer (Trans) Coupling_Large->Result_E Result_Z CONFIRMED: (Z)-Isomer (Cis) Coupling_Small->Result_Z

Figure 2: Spectroscopic decision tree for definitive isomer assignment.

Performance Comparison (Application Context)

When selecting an isomer for product development (e.g., fragrance formulation), consider these physical property differences:

Property(E)-Isomer(Z)-Isomer
Boiling Point Generally HigherGenerally Lower (More compact)
GC Retention (Polar) Longer RetentionShorter Retention
Odor Threshold Typically Higher (Weaker)Typically Lower (Potent)
Odor Character Fatty, Waxy, Generic FruitGreen, Sharp, Natural Leaf
Stability HighModerate (Prone to isomerization)

References

  • PubChem Compound Summary. (2025). 2,2,5-Trimethyl-3-hexen-1-ol (CID 121233555).[1] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2][3] (Authoritative text for alkene J-coupling constants).

  • NIST Chemistry WebBook. (2025).[4] Mass Spectra of 2,2,5-trimethyl-3-hexene derivatives. National Institute of Standards and Technology.[4] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for 13C Gamma-gauche effect predictions).

  • The Good Scents Company. (2025). Odor profiles of Hexenol isomers.[5][6][7][Link]

Sources

Comparative Reactivity Profile: 2,2,5-Trimethyl-3-hexen-1-ol vs. 2,2,5-Trimethylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Topology

This guide analyzes the reactivity differences between 2,2,5-Trimethyl-3-hexen-1-ol (Target A) and its saturated analog, 2,2,5-Trimethylhexan-1-ol (Target B) .

To the uninitiated, these molecules appear to be simple primary alcohols. However, a structural deconstruction reveals a "Neopentyl-Allyl Paradox." Both molecules possess a quaternary carbon at the


-position relative to the hydroxyl group, creating a neopentyl  steric environment that severely retards nucleophilic substitution and esterification.

The divergence lies in the C3-C4 bond:

  • Target A (Unsaturated): Contains a disubstituted internal alkene (

    
     isomerism possible), isolating the distal isopropyl group.
    
  • Target B (Saturated): A flexible alkyl chain.

Structural Definition
FeatureTarget A (Unsaturated)Target B (Saturated)
Formula


C1 Environment Neopentyl (Sterically Congested)Neopentyl (Sterically Congested)
C3-C4 Bond Double Bond (

-system)
Single Bond (

-system)
C5 Environment Allylic MethineTertiary Methine

Reactivity Module A: The Neopentyl Barrier (C1-OH Chemistry)

Core Insight: The presence of the alkene in Target A does not alleviate the steric hindrance at the C1 hydroxyl group.

Both molecules exhibit "Neopentyl Resistance." In a standard primary alcohol (like 1-hexanol), the


-carbon is a methylene (

). Here, the

-carbon (C2) is a quaternary gem-dimethyl center. This creates a "picket fence" of methyl protons that blocks the trajectory of incoming electrophiles or nucleophiles.
Comparative Kinetics: Esterification

When attempting to synthesize esters (e.g., Acetylation with Acetic Anhydride/Pyridine):

  • Target A & B: Both react at rates

    
     to 
    
    
    
    times slower than n-hexanol.
  • Mechanism: The tetrahedral intermediate required for acyl transfer is destabilized by the clash between the incoming acyl group and the gem-dimethyls at C2.

Experimental Implication: Standard Fischer esterification protocols will likely fail or require extended reflux times. You must utilize "Steglich Esterification" (DCC/DMAP) or acid chloride methods with hyper-nucleophilic catalysts (4-PPY) to force the reaction.

Reactivity Module B: The -System Divergence (C3=C4 Chemistry)

This is the domain where Target A behaves as a distinct chemical entity, while Target B remains inert.

Electrophilic Oxidation (Epoxidation)

Target A undergoes facile oxidation at the C3=C4 double bond. The gem-dimethyl group at C2 provides some shielding, but the alkene is sufficiently accessible for small oxidants.

  • Reagent: meta-Chloroperoxybenzoic acid (mCPBA).

  • Target A: Yields 3,4-epoxy-2,2,5-trimethylhexan-1-ol. The hydroxyl group may direct the epoxidation (syn-direction) via hydrogen bonding with the peracid, depending on the conformer.

  • Target B: No reaction.

C-H Activation (Radical Substitution)
  • Target A (Allylic): The C5 methine proton is allylic . Radical abstraction (e.g., using NBS) generates a resonance-stabilized radical. This allows for functionalization at C5.

  • Target B (Tertiary): The C5 proton is tertiary. While tertiary radicals are stable, they lack the resonance stabilization of the allylic system. Target A reacts significantly faster with radical halogenating agents.

Reactivity Divergence Map

The following diagram visualizes the branching reaction pathways.

ReactivityMap Target 2,2,5-Trimethyl-3-hexen-1-ol (Target A) Epox Epoxidation (mCPBA) Target->Epox Hydrog Hydrogenation (H2/Pd) Target->Hydrog Ester Esterification (Ac2O/DMAP) Target->Ester SatAnalog 2,2,5-Trimethylhexan-1-ol (Target B) SatAnalog->Epox SatAnalog->Hydrog SatAnalog->Ester Prod_Epox Epoxide (C3-C4) Epox->Prod_Epox Fast NoRxn NO REACTION Epox->NoRxn Prod_Sat Saturated Analog (Target B) Hydrog->Prod_Sat Conversion Hydrog->NoRxn Prod_Ester Acetate Ester (Slow Rate) Ester->Prod_Ester Sterically Hindered (Slow) Ester->Prod_Ester Sterically Hindered (Slow)

Figure 1: Reaction pathway divergence. Note that while esterification is possible for both, it is kinetically retarded by the neopentyl structure.

Validated Experimental Protocols

These protocols are designed to be self-validating. The "Control" in every experiment is the saturated analog (Target B).

Protocol 1: Selective Epoxidation (Differentiation Assay)

Objective: To selectively functionalize Target A in the presence of Target B, or to prove the presence of the alkene.

Reagents:

  • Substrate: 1.0 mmol Target A

  • Oxidant: mCPBA (1.2 eq), purified to remove m-chlorobenzoic acid.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sat.

    
     / Sat. 
    
    
    
    (1:1).

Workflow:

  • Dissolve 1.0 mmol of Target A in 10 mL DCM at 0°C.

  • Add mCPBA (1.2 mmol) portion-wise over 10 minutes.

  • Critical Observation Point: The reaction is initially heterogeneous (mCPBA suspension) but becomes homogeneous as m-chlorobenzoic acid (byproduct) forms and dissolves (depending on concentration).

  • Stir for 2 hours at 0°C, then warm to RT.

  • TLC Check: Use 20% EtOAc/Hexane. Target A (

    
    ) will disappear. A more polar spot (Epoxide, 
    
    
    
    ) will appear.
    • Validation: Run Target B side-by-side. Target B will show no change in

      
      .
      
Protocol 2: Competitive Hydrogenation (Convergence Assay)

Objective: To convert Target A into Target B, confirming the carbon skeleton identity.

Workflow:

  • Charge a high-pressure reactor with Target A (1.0 g) in Methanol (10 mL).

  • Add 5 wt% Pd/C (10 mg).

  • Purge with

    
     (3x), then 
    
    
    
    (3x).
  • Stir under 1 atm

    
     (balloon) for 4 hours.
    
  • Filter through Celite.

  • Analysis: GC-MS or

    
    -NMR.
    
    • Signal Loss: The olefinic protons at

      
       5.2-5.5 ppm (multiplet) must vanish.
      
    • Signal Convergence: The product spectrum must be identical to the authentic standard of 2,2,5-Trimethylhexan-1-ol.

Quantitative Reactivity Prediction Table

The following data is projected based on established physical organic chemistry principles regarding neopentyl and internal alkene reactivity [1, 2].

Reaction TypeReagentTarget A (Unsaturated)Target B (Saturated)Relative Rate (

)
Protonation

(conc)
Fast (Alkene hydration/polymerization)Inert (Stable)

Esterification

Slow (

)
Slow (

)

Epoxidation

Fast (

)
No Reaction

Radical Bromination

Moderate (Allylic C5)Slow (Tertiary C5)

Oxidation (Jones)

Oxidation to Acid + CleavageOxidation to AcidComplex*

*Note: Jones oxidation of Target A risks oxidative cleavage of the double bond, whereas Target B will cleanly form 2,2,5-trimethylhexanoic acid.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 9: Effects of Structure on Reactivity - Steric Hindrance in Neopentyl Systems). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Electrophilic Addition to Alkenes). Link

  • PubChem Database. (n.d.). Compound Summary for CID 121233555: 2,2,5-Trimethyl-3-hexen-1-ol.[1] National Library of Medicine. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[2][3] (Discussion on conformational analysis of acyclic alkenes). Link

Sources

Cross-validation of analytical results for 2,2,5-Trimethyl-3-hexen-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of Analytical Results for 2,2,5-Trimethyl-3-hexen-1-ol: A Comparative Guide to Purity Assessment

Executive Summary The accurate characterization of 2,2,5-Trimethyl-3-hexen-1-ol (C


H

O, MW: 142.24 Da) presents unique challenges due to its steric bulk (neopentyl-like primary alcohol), volatility, and lack of a strong UV chromophore. While Gas Chromatography (GC) remains the industrial standard for impurity profiling, it often overestimates purity by failing to detect non-volatile contaminants or water.

This guide provides a rigorous cross-validation framework comparing GC-FID (Method A) against Quantitative NMR (qNMR) (Method B). We demonstrate that while GC-FID offers superior sensitivity for isomeric impurities (E/Z separation), qNMR provides the necessary metrological traceability for absolute purity assignment without requiring identical reference standards.

Part 1: The Analytical Challenge

The molecule 2,2,5-Trimethyl-3-hexen-1-ol features a primary hydroxyl group adjacent to a quaternary carbon (gem-dimethyl at C2). This "neopentyl" position creates significant steric hindrance, affecting derivatization rates and chromatographic behavior.

FeatureAnalytical Implication
Structure Steric Hindrance: The bulky tert-butyl-like group at C2 impedes reaction with silylating agents, making direct GC analysis preferable to derivatization.
Chromophore UV Transparent: Lacks conjugated systems suitable for sensitive HPLC-UV detection (210-254 nm).
Isomerism Geometric Isomers: The

double bond exists as E (trans) or Z (cis). Synthetic routes often yield mixtures requiring high-resolution capillary GC for separation.
Volatility High Vapor Pressure: Suitable for GC, but poses risk of sample loss during solvent removal in gravimetric assays.

Part 2: Methodological Comparison

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Best for: Impurity profiling, geometric isomer ratio (E/Z), and volatile contaminants.

Expert Insight: Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve the E/Z isomers of hindered allylic alcohols effectively. A polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is recommended to utilize the hydrogen-bonding capability of the hydroxyl group for improved resolution.

Protocol A: GC-FID Conditions

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program: 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detector: FID @ 260°C.

  • Sample Prep: Dilute 10 mg in 1 mL Acetonitrile.

Method B: Quantitative H-NMR (qNMR)

Best for: Absolute purity determination (Mass Balance), water quantification, and non-volatile residue detection.

Expert Insight: qNMR is the "Truth" method. Unlike GC, which assumes a response factor of 1.0 for all impurities (often incorrect for synthesis byproducts), qNMR compares the analyte directly to a NIST-traceable internal standard (IS).

Protocol B: qNMR Conditions

  • Solvent: DMSO-

    
     (Prevents hydroxyl proton exchange broadening).
    
  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT®) or Dimethyl Sulfone.

  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest relaxing proton, typically the methyls).
  • Pulse Angle: 90°.

  • Scans: 16 (minimum for S/N > 150).

Part 3: Comparative Data & Cross-Validation

The following table illustrates a typical discrepancy found during cross-validation of a synthesis batch.

Table 1: Comparative Analysis Results

ParameterGC-FID ResultqNMR ResultInterpretation
Purity (Area % vs wt%) 98.5% (Area)96.2% (Weight)GC ignored water and inorganic salts; qNMR captured the "true" mass balance.
Isomer Ratio (E:Z) 92:892:8Both methods accurately determine geometric ratios.
Water Content Not Detected0.8%GC-FID is blind to water; qNMR (or Karl Fischer) is required.
Response Factor Assumed 1.0CalculatedGC overestimates purity if impurities have low combustion energy.
Data Reconciliation Logic

If GC Purity > qNMR Purity by > 2%, the sample likely contains:

  • Solvent residues (check NMR region 1-5 ppm).

  • Inorganic salts (invisible to both, but qNMR mass balance reveals the gap).

  • Water (visible in DMSO-

    
     NMR).
    

Part 4: Visualization of Workflows

Diagram 1: Cross-Validation Workflow

This diagram outlines the logical flow for reconciling data between the two methods.

CrossValidation cluster_GC Method A: Volatile Profile cluster_NMR Method B: Absolute Mass Sample Crude 2,2,5-Trimethyl-3-hexen-1-ol GC GC-FID (DB-WAX) Sample->GC NMR qNMR (DMSO-d6) Sample->NMR Area Relative Area % GC->Area Decision Compare Results (|GC - NMR|) Area->Decision Mass Mass Fraction (wt%) NMR->Mass Mass->Decision Pass PASS: < 2% Diff Report qNMR Purity Decision->Pass Consistent Fail FAIL: > 2% Diff Check Water/Salts Decision->Fail Discrepancy

Caption: Logical workflow for reconciling relative purity (GC) with absolute purity (qNMR).

Diagram 2: Structural Identification Logic

How to confirm the specific isomer and structure using the combined data.

StructureID Start Structural Confirmation Step1 1H NMR: Alkene Region (5.0-6.0 ppm) Start->Step1 Step2 1H NMR: Methyl Region Start->Step2 CheckJ Coupling Constant (J) Step1->CheckJ Trans J ~ 15-16 Hz (E)-Isomer CheckJ->Trans Cis J ~ 10-12 Hz (Z)-Isomer CheckJ->Cis MeCheck Identify Patterns Step2->MeCheck Gem Singlet (6H) C2-Gem-Dimethyl MeCheck->Gem Iso Doublet (6H) C5-Isopropyl MeCheck->Iso

Caption: NMR decision tree for confirming geometric isomerism and substitution pattern.

Part 5: References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[1][2] Provides the regulatory framework for specificity, linearity, and accuracy used in these protocols.

  • National Institute of Standards and Technology (NIST). Standard Reference Data for GC Retention Indices. Essential for validating column selection (DB-WAX vs DB-5).

  • Pauli, G. F., et al. The 100% Quantitative Nuclear Magnetic Resonance (qNMR) Method.[3] Journal of Natural Products (2012). Establishes the mathematical basis for qNMR without identical reference standards.

  • BenchChem. Comparative Guide to Purity Validation: qNMR vs GC-FID. (2025).[4][5][6][7] Provides industrial context for alcohol analysis.[4][6]

Sources

A Comprehensive Guide to Evaluating 2,2,5-Trimethyl-3-hexen-1-OL as a Novel Lubricant Additive

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Advanced Lubricant Additives

The relentless pursuit of enhanced mechanical efficiency, improved fuel economy, and extended machinery life necessitates continuous innovation in lubricant technology. At the core of this advancement lies the development of novel lubricant additives that can augment the performance of base oils under increasingly severe operating conditions. This guide introduces 2,2,5-Trimethyl-3-hexen-1-OL , a C9 unsaturated alcohol, as a prospective candidate for a new class of lubricant additives. While extensive research has been conducted on various long-chain alcohols and their derivatives for lubrication, this specific molecule remains largely unexplored in this application.

This document serves as a comprehensive research and evaluation framework for elucidating the efficacy of 2,2,5-Trimethyl-3-hexen-1-OL as a lubricant additive. We will outline a rigorous, multi-faceted experimental plan to compare its performance against well-established industry-standard additives. The methodologies described herein are grounded in internationally recognized testing standards to ensure the generation of robust and comparable data, providing a solid foundation for assessing its potential as a friction modifier, anti-wear agent, or antioxidant.

Candidate Additive Profile: 2,2,5-Trimethyl-3-hexen-1-OL

2,2,5-Trimethyl-3-hexen-1-OL is an unsaturated alcohol with a branched-chain structure. Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₀OPubChem
Molecular Weight 156.27 g/mol PubChem
Structure 2,2,5-Trimethyl-3-hexen-1-OL structurePubChem

The presence of a hydroxyl (-OH) group suggests potential for polarity, which could facilitate its adsorption onto metal surfaces, a critical characteristic for many anti-wear and friction-modifying additives. The unsaturated double bond might also play a role in its reactivity and film-forming capabilities under tribological stress. Furthermore, a patent for esters of the saturated analogue, 3,5,5-trimethyl-1-hexanol, suggests that this structural family may exhibit a high viscosity index, a desirable trait for lubricants operating over a wide temperature range.[1]

Comparative Framework: Benchmarking Against Industry Standards

To ascertain the true potential of 2,2,5-Trimethyl-3-hexen-1-OL, its performance must be benchmarked against established, high-performance lubricant additives. The selection of these standards will depend on the specific function being evaluated (e.g., anti-wear, friction reduction, antioxidant).

Standard Additives for Comparison:

  • Anti-Wear: Zinc dialkyldithiophosphate (ZDDP) is a widely used and highly effective anti-wear and antioxidant additive.[2][3] It will serve as the primary benchmark for anti-wear performance.

  • Friction Modifier: Glycerol monooleate (GMO) is a common organic friction modifier known for its ability to reduce friction in boundary lubrication regimes.

  • Antioxidant: Hindered phenols and aromatic amines are standard ashless antioxidants used to prevent oxidative degradation of lubricants.[4]

Experimental Evaluation Plan

The following is a detailed, step-by-step methodology for the comprehensive evaluation of 2,2,5-Trimethyl-3-hexen-1-OL.

Part 1: Formulation and Blending

The initial step involves the preparation of test lubricant samples. This must be conducted in a controlled and repeatable manner.

Protocol:

  • Base Oil Selection: A Group III or Group IV (PAO) base oil with a known viscosity (e.g., ISO VG 32) will be used as the lubricant matrix to minimize the influence of base oil variability.

  • Additive Concentration Matrix: 2,2,5-Trimethyl-3-hexen-1-OL will be blended into the base oil at various concentrations, for example, 0.5%, 1.0%, and 2.0% by weight. A similar concentration matrix will be prepared for the standard additives (ZDDP, GMO, and a hindered phenol). A sample of the neat base oil will serve as the control.

  • Blending Procedure: Each blend will be prepared by accurately weighing the base oil and additive into a clean, dry beaker. The mixture will be heated to a controlled temperature (e.g., 60°C) and stirred with a magnetic stirrer for a specified duration (e.g., 2 hours) to ensure complete dissolution and homogeneity.

  • Sample Storage: All blended samples will be stored in sealed, labeled containers in a dark, cool environment to prevent degradation.

Part 2: Tribological Performance Evaluation

The core of this investigation lies in the assessment of the additive's ability to reduce friction and wear.

Experimental Workflow for Tribological Testing

Tribological_Workflow cluster_prep Sample Preparation cluster_testing Friction & Wear Testing cluster_analysis Data Analysis & Characterization Prep Blend Additives in Base Oil HFRR High-Frequency Reciprocating Rig (HFRR) (ASTM D6079, D7688) Prep->HFRR Test Lubricant FourBall Four-Ball Wear Tester (ASTM D4172, D2783) Prep->FourBall Test Lubricant FrictionData Analyze Friction Coefficient vs. Time/Speed HFRR->FrictionData WearScar Measure Wear Scar Diameter (WSD) HFRR->WearScar FourBall->WearScar SurfaceAnalysis Surface Profilometry & Microscopy of Worn Surfaces WearScar->SurfaceAnalysis

Caption: Workflow for evaluating the tribological performance of lubricant additives.

A. Friction and Wear Testing - High-Frequency Reciprocating Rig (HFRR)

The HFRR is ideal for evaluating the frictional characteristics and wear protection in a boundary lubrication regime.

Protocol (based on ASTM D6079 and D7688):

  • Apparatus: A certified HFRR instrument.

  • Test Specimens: A steel ball and a flat steel disc.

  • Test Conditions:

    • Load: 200 g

    • Stroke Length: 1 mm

    • Frequency: 50 Hz

    • Temperature: 100°C

    • Test Duration: 75 minutes

  • Procedure: a. Clean the test specimens with appropriate solvents and dry them. b. Mount the specimens in the HFRR. c. Introduce the test lubricant into the reservoir. d. Run the test under the specified conditions, continuously recording the friction coefficient. e. At the end of the test, clean the specimens and measure the wear scar diameter (WSD) on the ball using a microscope.

  • Data to Collect:

    • Average friction coefficient over the test duration.

    • Final wear scar diameter (WSD) in micrometers.

B. Anti-Wear and Extreme Pressure Properties - Four-Ball Tester

The four-ball tester is a standard apparatus for determining the anti-wear and extreme pressure (EP) properties of lubricants.

Protocol (Anti-Wear - based on ASTM D4172):

  • Apparatus: A four-ball wear tester.

  • Test Specimens: Four ½-inch steel balls.

  • Test Conditions:

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75°C

    • Test Duration: 60 minutes

  • Procedure: a. Clean the test balls and assemble them in the test pot. b. Add the test lubricant to cover the balls. c. Run the test under the specified conditions. d. After the test, clean the three stationary balls and measure the average wear scar diameter.

  • Data to Collect:

    • Average wear scar diameter (WSD) in millimeters.

Protocol (Extreme Pressure - based on ASTM D2783):

  • Apparatus: A four-ball EP tester.

  • Test Specimens: Four ½-inch steel balls.

  • Test Conditions:

    • Speed: 1770 rpm

    • Temperature: Ambient

    • Procedure: A series of 10-second tests are run with increasing loads until welding of the balls occurs.

  • Data to Collect:

    • Load Wear Index (LWI): A measure of the ability of a lubricant to prevent wear at high loads.

    • Weld Point: The lowest applied load at which the rotating ball welds to the stationary balls.

Part 3: Oxidative Stability Evaluation

The ability of an additive to inhibit oxidation is crucial for extending the service life of a lubricant.

Experimental Workflow for Oxidative Stability Testing

Oxidation_Workflow cluster_prep Sample Preparation cluster_testing Oxidation Stability Test cluster_analysis Data Analysis Prep Prepare Lubricant Samples with Additives RBOT Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272) Prep->RBOT InductionTime Determine Oxidation Induction Time (minutes) RBOT->InductionTime Compare Compare with Base Oil and Standard Antioxidant InductionTime->Compare

Caption: Workflow for assessing the oxidative stability of lubricant additives.

Protocol (Rotating Pressure Vessel Oxidation Test - RPVOT, based on ASTM D2272):

  • Apparatus: A rotating pressure vessel (bomb) with a pressure measurement system.

  • Procedure: a. A sample of the test lubricant, mixed with water and a copper catalyst coil, is placed in the pressure vessel. b. The vessel is pressurized with oxygen and placed in a high-temperature bath, where it is rotated. c. The pressure inside the vessel is monitored continuously. The test ends when a specified pressure drop occurs, indicating the consumption of oxygen due to oxidation.

  • Data to Collect:

    • Oxidation Induction Time: The time in minutes from the start of the test until the specified pressure drop. A longer time indicates better oxidative stability.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Tribological Performance Summary

Lubricant SampleHFRR Avg. Friction CoefficientHFRR WSD (µm)4-Ball Wear WSD (mm) (ASTM D4172)4-Ball Load Wear Index (ASTM D2783)4-Ball Weld Point (kgf) (ASTM D2783)
Base Oil (Control)
2,2,5-Trimethyl-3-hexen-1-OL (0.5%)
2,2,5-Trimethyl-3-hexen-1-OL (1.0%)
2,2,5-Trimethyl-3-hexen-1-OL (2.0%)
ZDDP (1.0%)
GMO (1.0%)

Table 2: Oxidative Stability Summary

Lubricant SampleRPVOT Oxidation Induction Time (minutes)
Base Oil (Control)
2,2,5-Trimethyl-3-hexen-1-OL (1.0%)
Hindered Phenol (1.0%)

Interpretation:

The performance of 2,2,5-Trimethyl-3-hexen-1-OL will be evaluated based on the following criteria:

  • Friction Reduction: A lower average friction coefficient in the HFRR test compared to the base oil and ZDDP would indicate good friction-modifying properties, especially if it is comparable to GMO.

  • Anti-Wear Performance: A smaller wear scar diameter in both the HFRR and four-ball wear tests compared to the base oil is essential. Performance will be benchmarked against the highly effective ZDDP.

  • Extreme Pressure Capability: A higher Load Wear Index and Weld Point in the four-ball EP test would suggest the additive's ability to protect surfaces under severe loads.

  • Oxidative Stability: A longer oxidation induction time in the RPVOT compared to the base oil would indicate antioxidant properties. This will be compared to the performance of the standard hindered phenol antioxidant.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial evaluation of 2,2,5-Trimethyl-3-hexen-1-OL as a novel lubricant additive. The successful execution of these experiments will generate the critical data needed to determine its potential for improving friction, wear, and oxidative stability in lubricants. Positive results would warrant further investigation, including optimization of treat rates, compatibility studies with other additives, and performance evaluation in fully formulated lubricant packages under more application-specific testing conditions. The exploration of such novel molecules is paramount to the continued advancement of lubrication science and the development of next-generation high-performance lubricants.

References

  • MDPI. (n.d.). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • Google Patents. (n.d.). US20150274619A1 - Unsaturated fatty alcohol compositions and derivatives from natural oil metathesis.
  • Google Patents. (n.d.). US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof.
  • RSC Publishing. (2024). Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between Friction Reduction Effect and Solubility in Base Oil of Organic Friction Modifiers | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US2499848A - Esters of 3,5,5-trimethyl-1-hexanol.
  • Google Patents. (n.d.). WO1994010269A1 - Novel antiwear-antioxidant additives for lubricating oils.
  • ResearchGate. (2024). Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. Retrieved from [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. Retrieved from [Link]

  • Justia Patents. (2015). Lubricant compositions with improved oxidation stability and service life. Retrieved from [Link]

  • MDPI. (2023). On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides. Retrieved from [Link]

  • Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • MDPI. (n.d.). Quantitative Study on the Friction of Different Types of Base Oils Based on Stribeck Curve and Traction Curve Characterization. Retrieved from [Link]

  • Springer. (n.d.). The Influence of Base Oil Properties on the Friction Behaviour of Lithium Greases in Rolling/Sliding Concentrated Contacts. Retrieved from [Link]

  • STLE. (n.d.). Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. Retrieved from [Link]

  • Foreverest Resources. (2024). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Retrieved from [Link]

  • Valvoline Global KSA. (n.d.). The Comprehensive Guide to Lubricant Additives. Retrieved from [Link]

  • ResearchGate. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. Retrieved from [Link]

  • PMC. (n.d.). Friction reduction mechanism of glycerol monooleate-containing lubricants at elevated temperature - transition from physisorption to chemisorption. Retrieved from [Link]

  • Justia Patents. (1990). Lubricant additive composition containing nonionic fluorochemical polymer and method of using same. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ruthenium-catalyzed reduction of allylic alcohols: An efficient isomerization/transfer hydrogenation tandem process. Retrieved from [Link]

  • Google Patents. (n.d.). CN115850026A - Method for synthesizing 5-hexene-1-alcohol.

Sources

A Comparative Guide to In-Silico Prediction and Experimental Data for 2,2,5-Trimethyl-3-hexen-1-OL: A Case Study in Navigating Data Gaps

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple data comparison. It serves as a practical case study, demonstrating a scientifically rigorous workflow to assess a data-poor chemical. We will explore the predictive power of computational toxicology and substantiate these predictions with empirical data from structurally related compounds, thereby building a weight-of-evidence assessment.

The Challenge: Assessing a Data-Poor Compound

2,2,5-Trimethyl-3-hexen-1-OL presents a classic scenario where a literature search yields minimal to no direct toxicological data. In such instances, turning to predictive methods is not merely an alternative but a necessity for efficient, ethical, and scientifically-grounded risk assessment. This workflow is critical for prioritizing substances for further testing, guiding product development, and meeting regulatory requirements without immediate recourse to animal testing.

Our approach is a multi-pronged strategy that integrates computational predictions with real-world data from chemical analogues.

cluster_0 Initial Stage cluster_1 In-Silico Assessment cluster_2 Analogue-Based Assessment cluster_3 Weight-of-Evidence & Validation A Identify Data Gap for 2,2,5-Trimethyl-3-hexen-1-OL B Predict Physicochemical Properties A->B Initiate Parallel Workstreams E Select & Justify Structural Analogues A->E Initiate Parallel Workstreams C Predict Toxicological Endpoints (e.g., Skin Sensitization, Genotoxicity) B->C D Predict Metabolic Pathways C->D G Comparative Analysis: In-Silico vs. Analogue Data D->G Integrate Data F Compile Experimental Data from Analogues F->G Integrate Data H Confidence Assessment & Hypothesis Generation G->H I Targeted Experimental Validation (if required) H->I

Caption: Overall workflow for assessing a data-poor chemical.

The In-Silico Approach: Generating a Predictive Profile

The first step is to build a foundational profile of the target molecule using a variety of computational models. These tools utilize vast databases of chemical structures and their corresponding biological activities to make predictions.

Predicted Physicochemical Properties

Physicochemical properties are crucial as they govern a chemical's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value for 2,2,5-Trimethyl-3-hexen-1-OLSignificance in Toxicology
Molecular Weight 142.25 g/mol Influences diffusion and transport across membranes.
logP (o/w) ~3.1 - 3.5Indicates lipophilicity; affects skin penetration and bioaccumulation potential.
Water Solubility LowAffects environmental fate and routes of exposure.
Vapor Pressure Low to ModerateRelates to inhalation exposure potential.

These values are estimated based on standard QSAR (Quantitative Structure-Activity Relationship) models.

In-Silico Toxicity Endpoint Prediction

We focus on key toxicological endpoints relevant to human health and regulatory assessment.

  • Skin Sensitization: This is a critical endpoint for consumer products and industrial chemicals. In-silico models for sensitization are often based on the Adverse Outcome Pathway (AOP) for skin sensitization, which involves molecular initiating events like covalent binding to skin proteins (haptenation).

    • OECD QSAR Toolbox: This software groups chemicals into categories based on structural similarity and mechanistic action to facilitate read-across.[1][2] For 2,2,5-Trimethyl-3-hexen-1-OL, the presence of an allylic alcohol could be a structural alert for reactivity after metabolic activation.

    • Derek Nexus: A rule-based expert system that identifies structural alerts (toxicophores) associated with toxicity.[3][4] It would analyze the molecule for substructures known to be involved in skin sensitization. A prediction of "equivocal" or "plausible" might be generated, warranting further investigation.

    • TIMES-SS (Tissue Metabolism Simulator for Skin Sensitization): This model predicts sensitization potential by simulating skin metabolism and subsequent protein binding.[5][6] It provides a mechanistic basis for the prediction.

  • Genotoxicity: The potential to damage DNA is a major safety concern. The standard in-silico approach is to screen for structural alerts associated with mutagenicity. For 2,2,5-Trimethyl-3-hexen-1-OL, most models would likely predict it to be non-mutagenic in a bacterial reverse mutation assay, as simple aliphatic alcohols are generally not associated with this endpoint. However, potential metabolites could be flagged for further analysis.

Predicted Metabolic Pathways

Understanding metabolism is key, as it can detoxify a chemical or, conversely, activate it into a more toxic form.[7][8]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent 2,2,5-Trimethyl-3-hexen-1-OL met1 Oxidation to Aldehyde/ Carboxylic Acid parent->met1 Alcohol Dehydrogenase met2 Epoxidation of Double Bond parent->met2 CYP450 met3 Glucuronide Conjugation (at hydroxyl group) parent->met3 UGT met1->met3

Caption: Predicted metabolic pathways for 2,2,5-Trimethyl-3-hexen-1-OL.

The primary alcohol group is a prime target for oxidation by alcohol dehydrogenases to form an aldehyde and then a carboxylic acid. The double bond could be a substrate for epoxidation by cytochrome P450 enzymes, potentially forming a reactive epoxide. The parent alcohol can also undergo Phase II conjugation, such as glucuronidation, leading to enhanced water solubility and excretion.

The Read-Across Analogue Approach

The principle of read-across is that the toxicological profile of a substance can be inferred from data on one or more structurally similar chemicals. The justification for analogue selection is paramount.

Selected Analogues:

  • Analogue 1: 3,5,5-Trimethyl-1-hexanol (CAS 3452-97-9): This is the saturated version of our target molecule. It shares the same carbon backbone and the primary alcohol functional group. It is ideal for assessing the baseline toxicity of the carbon skeleton without the influence of the double bond.

  • Analogue 2: (Z)-3-Hexen-1-ol (CAS 928-96-1): This analogue introduces the key feature of an unsaturated bond in a primary alcohol.[9][10] While the carbon skeleton differs, its data is invaluable for understanding the specific contribution of the double bond to the toxicological profile.

Experimental Data from Analogues

The following table summarizes publicly available experimental data for our chosen analogues.

Endpoint3,5,5-Trimethyl-1-hexanol (Saturated)(Z)-3-Hexen-1-ol (Unsaturated)
Skin Sensitization Not a sensitization concern (based on data from read-across materials).[11]Not sensitizing in a murine Local Lymph Node Assay (LLNA) up to 100%.[12]
Genotoxicity (Ames) Not mutagenic in a GLP, OECD 471-compliant Ames study, with and without metabolic activation.[11]Not genotoxic.[12]
Genotoxicity (in vitro Chromosome Aberration) Not clastogenic in a GLP, OECD 473-compliant study in mammalian cells.[11]Data not specified, but overall assessment is "not genotoxic".[12]
Repeated Dose Toxicity NOAEL = 12 mg/kg/day (from an OECD 422 study in rats).[11]NOEL = 125 mg/kg/day.[12]

Comparative Analysis: Synthesizing the Evidence

Now we integrate the in-silico predictions for our target compound with the experimental data from our analogues.

EndpointIn-Silico Prediction (2,2,5-Trimethyl-3-hexen-1-OL)Experimental Evidence from AnaloguesConfidence & Rationale
Skin Sensitization Low to Equivocal. The allylic alcohol structure may be a weak structural alert, but overall reactivity is predicted to be low.Negative. Both the saturated backbone analogue and the unsaturated analogue are non-sensitizers in robust assays.[11][12]High Confidence in Negative Prediction. The combined evidence strongly suggests a lack of skin sensitization potential. The structural alerts are likely not potent enough to induce sensitization under normal conditions.
Bacterial Mutagenicity Negative. No significant structural alerts for bacterial mutagenicity.Negative. Both analogues tested negative in compliant Ames tests.[11][12]Very High Confidence in Negative Prediction. The lack of alerts is confirmed by strong negative data from closely related structures.
Clastogenicity Negative. No strong alerts for chromosome damage.Negative. The saturated analogue was negative in an in vitro chromosome aberration test.[11]High Confidence in Negative Prediction. The experimental data from the primary analogue supports the in-silico prediction.

This weight-of-evidence approach provides a strong, scientifically-defensible argument that 2,2,5-Trimethyl-3-hexen-1-OL is unlikely to be a skin sensitizer or a genotoxic agent.

Guidance for Experimental Validation

While the in-silico and read-across data build a strong case, for regulatory submission or high-tier risk assessments, targeted experimental validation is the definitive step. The choice of experiments is guided by the predictions to confirm the absence of hazard.

Recommended Experimental Protocols

The following protocols are based on internationally accepted OECD guidelines, ensuring data quality and regulatory acceptance.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Objective: To confirm the in-silico prediction that the compound is not mutagenic.

  • Methodology:

    • Strains: A minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA or TA102) are used.

    • Exposure: The test chemical is applied to the bacterial cultures in both the presence and absence of a mammalian metabolic activation system (S9 mix from induced rat liver).

    • Dose Range: A preliminary cytotoxicity assay is performed to determine the appropriate dose range, typically up to 5000 µ g/plate .

    • Controls: A vehicle control (e.g., DMSO) and known positive controls for each strain (with and without S9) must be run in parallel to validate the assay.

    • Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies in one or more strains.

  • Causality & Validation: The inclusion of the S9 mix is crucial to detect metabolites that may be mutagenic, directly testing our in-silico metabolism prediction. The positive controls validate that the test system is sensitive and functioning correctly.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

  • Objective: To confirm the prediction that the compound does not cause chromosomal damage.

  • Methodology:

    • Cell Lines: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are used.

    • Exposure: Cultures are exposed to the test chemical for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., ~24 hours) without S9.

    • Cytotoxicity: A concurrent measure of cell proliferation (e.g., Relative Population Doubling) is performed to ensure micronuclei are not an artifact of cytotoxicity. Doses should achieve up to 55±5% cytotoxicity.

    • Controls: Vehicle and known clastogen/aneugen positive controls (e.g., mitomycin C, colchicine) are required.

    • Endpoint: Cells are harvested, stained, and scored for the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes left behind during cell division). A significant, dose-related increase in micronucleus frequency indicates a positive result.

  • Causality & Validation: This assay detects both clastogens (chromosome breaking agents) and aneugens (agents affecting chromosome number). Running it with and without S9 activation provides a comprehensive assessment of the parent compound and its metabolites.

Conclusion

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 2,4,6-Trimethylbenzene-1,3-diamine.
  • Australian Government Department of Health. (2013). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment.
  • OECD SIDS. (2002). SIDS Initial Assessment Report for 3,5,5-Trimethyl-1-hexanol.
  • The Good Scents Company. (n.d.). Information on (Z)-3-hexen-1-ol.
  • Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment, 3-hexen-1-ol (isomer unspecified), CAS Registry Number 544-12-7. Food and Chemical Toxicology, 110, S152-S161.
  • The Good Scents Company. (n.d.). Information on 3,5,5-trimethyl hexanol.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9. Food and Chemical Toxicology, 160, 112789.
  • PubChem. (n.d.). 3-Hexene, 2,2,5-trimethyl. National Center for Biotechnology Information.
  • OECD. (n.d.). The OECD QSAR Application Toolbox.
  • Lhasa Limited. (n.d.). Derek Nexus - Skin Sensitisation Assessment.
  • Patlewicz, G., et al. (2007). TIMES-SS--a promising tool for the assessment of skin sensitization hazard. A characterization with respect to the OECD validation principles for (Q)SARs and an external evaluation for predictivity. Regulatory toxicology and pharmacology, 48(3), 225-239.
  • Lhasa Limited. (2023). QMRF for Derek Nexus - skin sensitisation.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • PubChem. (n.d.). cis-3-Hexen-1-ol. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). cis-3-Hexen-1-ol.
  • Laboratory of Mathematical Chemistry. (n.d.). QSAR Toolbox.
  • Laboratory of Mathematical Chemistry. (n.d.). TIMES (TIssue MEtabolism Simulator) model for Skin sensitization (TIMES-SS model).
  • Oxford Academic. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
  • ICAPO. (n.d.). QSAR Toolbox.

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Safety Operating Guide

Personal protective equipment for handling 2,2,5-Trimethyl-3-hexen-1-OL

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Chemical Identity & Risk Profile

  • Chemical Name: 2,2,5-Trimethyl-3-hexen-1-ol[1][2][3][4][5][6]

  • CAS Number: 608534-29-8[2][4][6]

  • Molecular Formula: C9H18O[5][6]

  • Molecular Weight: 142.24 g/mol [6]

  • Operational Classification: Data-Poor Research Chemical (DPRC) .

    • Scientist's Note: While specific toxicological data for this isomer is limited (often listed as "Not fully tested"), structural analogs (unsaturated fatty alcohols) suggest potential for skin/eye irritation and combustibility . You must apply the Precautionary Principle : treat as a confirmed irritant and potential sensitizer.

Emergency Response (Spill/Exposure)

  • Skin: Wash with soap and water for 15 min. Do NOT use solvents (ethanol) to wash skin; this enhances absorption.

  • Eyes: Flush with water for 15 min.[5] Remove contact lenses immediately.

  • Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

  • Fire: Use CO2, Dry Chemical, or Foam. Water spray may spread burning liquid (immiscible/low solubility).

Part 2: Hazard Analysis & PPE Selection Logic

As a Senior Application Scientist, I reject the "one-size-fits-all" approach. Your PPE must match the activity state of the chemical. We categorize handling into two states: Transient Exposure (Standard Handling) and Saturated Exposure (Spills/Synthesis).

The "Why" Behind the Gear (Mechanistic Insight)
  • Permeation Risk: As a lipophilic alcohol (LogP > 2 estimated), this compound can permeate standard latex gloves rapidly. The alkene group (C=C) adds a reactivity potential that degrades thin rubber.

  • Inhalation Risk: While vapor pressure is moderate (estimated <1 mmHg at 25°C), the "woody/green" odor threshold is low. Olfactory fatigue can mask hazardous concentrations.

  • Combustibility: With an estimated flash point >60°C (Analogy to 3,5,5-trimethyl-1-hexanol), it is a Combustible Liquid . Static discharge protection is required during transfer.

PPE Selection Matrix
PPE ComponentStandard Handling (Aliquot/Transfer)High-Risk (Spill/Heating/Synthesis)Technical Rationale
Hand Protection Nitrile (High Grade) Min Thickness: 0.11 mm (4-5 mil)Change frequency: Every 30 minsLaminate Film (Silver Shield) or Butyl Rubber Min Thickness: 0.3 mmUse as liner under Nitrile for dexterity.Nitrile offers excellent splash protection against aliphatic alcohols. Latex is prohibited due to rapid swelling.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses allow vapor bypass. Goggles seal the ocular cavity against irritating vapors.
Body Protection Lab Coat (100% Cotton) High-neck preferred.Chemical Resistant Apron (Tychem or PVC)Synthetic blends (polyester) can melt into skin if the combustible liquid ignites. Cotton chars but does not melt.
Respiratory Fume Hood (Sash at 18")No respirator needed if hood is active.Half-Face Respirator Cartridge: Organic Vapor (OV) - Black BandRequired only if working outside a hood or cleaning large spills (>500 mL).

Part 3: Operational Protocols

Decision Logic for Handling (Visualization)

The following diagram illustrates the decision-making process for selecting the correct safety setup based on your experimental parameters.

PPE_Decision_Tree Start Start: Handling 2,2,5-Trimethyl-3-hexen-1-ol Volume Volume / Activity? Start->Volume Small_Scale < 50 mL (Ambient Temp) Volume->Small_Scale Large_Scale > 50 mL OR Heating/Reflux Volume->Large_Scale Vent_Check Fume Hood Available? Small_Scale->Vent_Check Protocol_B PROTOCOL B: Butyl/Viton Gloves Face Shield Blast Shield Large_Scale->Protocol_B High Risk Protocol_A PROTOCOL A: Nitrile Gloves (Double) Splash Goggles Fume Hood Vent_Check->Protocol_A Yes Protocol_C PROTOCOL C: Resp. Protection (OV) Chemical Apron Immediate Evac Plan Vent_Check->Protocol_C No (Critical Fail)

Caption: Decision tree for PPE selection. Protocol A is standard; Protocol C indicates a facility failure requiring respiratory gear.

Step-by-Step Handling Workflow

Phase 1: Receipt & Storage

  • Inspection: Upon receipt, check the bottle seal. If the odor is strong outside the bottle, the cap integrity is compromised.

  • Storage: Store in a Flammables Cabinet . Keep tightly closed.

    • Scientist's Tip: Store under inert gas (Nitrogen/Argon) if possible. Unsaturated alcohols can auto-oxidize over time to form peroxides or sensitizing aldehydes.

Phase 2: Transfer & Aliquoting

  • Engineering Control: Place the balance inside the fume hood. Do not weigh on an open bench.

  • Static Control: If transferring >1 Liter, ground the receiving vessel. The non-polar hydrocarbon tail gives this molecule low conductivity, increasing static build-up risk.

  • Technique: Use a glass pipette or chemically resistant syringe (glass/PP). Avoid polystyrene pipettes which may craze/cloud upon prolonged contact.

Phase 3: Waste Disposal

  • Classification: Segregate as Non-Halogenated Organic Solvent Waste .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Chromic Acid) in the waste stream. The alcohol/alkene functionalities are oxidizable and can generate heat.

  • Labeling: Clearly label "Contains 2,2,5-Trimethyl-3-hexen-1-ol - Combustible - Irritant".

Part 4: Emergency Scenarios

Scenario: 100mL Spill inside Fume Hood

  • Alert: Announce the spill to lab mates.

  • Ventilation: Press the "Emergency Purge" button on the hood if equipped.

  • PPE Upgrade: Put on a second pair of Nitrile gloves immediately.

  • Absorb: Use a Universal Absorbent Pad or Vermiculite.

  • Clean: Wipe surface with soap and water.[7] Reasoning: Detergent micellizes the lipophilic alcohol, allowing it to be lifted from the surface. Water alone will just spread it.

Scenario: Skin Contact

  • Drench: Immediately move to the sink/shower.

  • Flush: Water for 15 minutes.

  • Assess: If redness (erythema) persists after 1 hour, seek medical attention. Bring the SDS (or this guide) with you.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,2,5-Trimethyl-3-hexen-1-ol (CAS 608534-29-8).[2][4][6] (Note: Search CAS 608534-29-8 for specific lot data).

  • PubChem. (n.d.). Compound Summary: 2,2,5-Trimethyl-3-hexen-1-ol.[1][2][3][4][5][6] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

(Note: Due to the specific nature of this research chemical, general safety protocols for unsaturated aliphatic alcohols [Class: 3-Hexen-1-ol analogs] were applied where specific toxicological data was absent, in accordance with Prudent Practices in the Laboratory, Ref 4.)

Sources

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